2,5-Dichlorothiophene-3-sulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,5-dichlorothiophene-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQKISCVZMIFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201810 | |
| Record name | 3-Thiophenesulfonamide, 2,5-dichloro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53595-68-9 | |
| Record name | 2,5-Dichloro-3-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53595-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenesulfonamide, 2,5-dichloro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053595689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Thiophenesulfonamide, 2,5-dichloro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53595-68-9 | |
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Foundational & Exploratory
In-Depth Technical Guide: Molecular Structure Analysis of 2,5-Dichlorothiophene-3-sulfonamide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2,5-Dichlorothiophene-3-sulfonamide (CAS No: 53595-68-9), a heterocyclic compound with significant potential in medicinal chemistry. The document consolidates available data on its physicochemical properties, spectroscopic characteristics, and crystallographic features. Detailed methodologies for its general synthesis are presented, alongside visualizations of its synthetic pathway and biological roles. This guide serves as a foundational resource for professionals engaged in research and development involving thiophene-based sulfonamides.
Molecular Identity and Physicochemical Properties
This compound is a sulfonamide derivative characterized by a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions and a sulfonamide group at the 3 position.[1][2] This unique substitution pattern confers specific chemical and biological properties, making it a molecule of interest for further investigation.
Table 1: Molecular Identifiers [1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 53595-68-9 |
| Molecular Formula | C₄H₃Cl₂NO₂S₂ |
| SMILES | C1=C(SC(=C1S(=O)(=O)N)Cl)Cl |
| InChI | InChI=1S/C4H3Cl2NO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H,(H2,7,8,9) |
| InChI Key | BUQKISCVZMIFEF-UHFFFAOYSA-N |
The physicochemical properties of the compound are summarized below. The relatively high melting point is characteristic of sulfonamides and suggests strong intermolecular hydrogen bonding in the solid state.[1]
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 232.11 g/mol | [1][3] |
| Melting Point | 131-135 °C | [1] |
| Boiling Point (Predicted) | 386.6 ± 52.0 °C | [1] |
| Density (Predicted) | 1.761 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 9.29 ± 0.60 | [1] |
Synthesis and Spectroscopic Analysis
The structural elucidation of this compound relies on a combination of a robust synthetic strategy and comprehensive spectroscopic analysis.
General Synthetic Approach
The synthesis of this compound is typically achieved through a two-step process starting from 2,5-dichlorothiophene.[2][5] The first step involves an electrophilic substitution reaction where 2,5-dichlorothiophene is treated with chlorosulfonic acid to yield the intermediate, 2,5-dichlorothiophene-3-sulfonyl chloride.[5] The subsequent step involves the amination of this sulfonyl chloride intermediate, commonly using aqueous ammonia or ammonium chloride, to produce the final sulfonamide product.[1][2]
Spectroscopic Characterization
While a complete set of experimentally derived spectra for this specific molecule is not widely published, its structural features can be predicted based on characteristic data for its constituent functional groups.
2.2.1 Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for the sulfonamide and dichlorothiophene moieties.
Table 3: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |
| 3400 - 3200 | N-H Stretch | Primary Sulfonamide (-SO₂NH₂) | [1] |
| 1344 - 1317 | SO₂ Asymmetric Stretch | Sulfonamide (-SO₂NH₂) | [1] |
| 1187 - 1147 | SO₂ Symmetric Stretch | Sulfonamide (-SO₂NH₂) | [1] |
| ~3100 | C-H Aromatic Stretch | Thiophene Ring | [1] |
| 1550 - 1400 | C=C Aromatic Stretch | Thiophene Ring | [1] |
| 924 - 906 | S-N Stretch | Sulfonamide (-SO₂NH₂) | [1] |
2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy Specific experimental NMR data for this compound is not readily available in published literature. However, based on analogous structures, the ¹H NMR spectrum is expected to feature a singlet for the lone aromatic proton on the thiophene ring and a broad singlet for the two protons of the primary sulfonamide group. The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms of the dichlorothiophene ring.
2.2.3 Mass Spectrometry (MS) Mass spectrometry provides crucial information for molecular weight confirmation and structural analysis through fragmentation patterns.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Ion Assignment | Notes |
| 232 | [M+H]⁺ | Protonated molecular ion (for ³⁵Cl isotopes). |
| 234 | [M+H]⁺ | Isotopic peak for one ³⁷Cl atom. |
| 236 | [M+H]⁺ | Isotopic peak for two ³⁷Cl atoms. |
| 168 | [M - SO₂]⁺ | Characteristic loss of sulfur dioxide from the molecular ion. |
| 216 | [M - NH₂]⁺ | Loss of the amino group. |
The presence of two chlorine atoms results in a characteristic isotopic cluster for the molecular ion peak, with expected M+2 and M+4 peaks.[1] A common fragmentation pathway for aromatic sulfonamides is the neutral loss of SO₂ (64 Da).[1]
Molecular Structure and Crystallography
While specific single-crystal X-ray diffraction data for this compound is limited in the public domain, analysis of related thiophene sulfonamide structures provides insight into its expected molecular geometry.[1] The thiophene ring is expected to be essentially planar, maintaining its aromatic character.[1] The bond lengths within the heterocyclic ring are anticipated to be consistent with those of other thiophene derivatives, with typical C-S bond lengths ranging from 1.73-1.75 Å and C-C bond lengths approximately 1.35-1.40 Å.[1]
Biological Activity and Potential Applications
This compound is not merely a synthetic curiosity; it is a pharmacophore with demonstrated biological activity and serves as a key intermediate in drug synthesis. Its structural features are leveraged in several therapeutic areas.
4.1 Anticancer and Enzyme Inhibition Activity The compound has shown promising potential as an anticancer agent. In vitro studies have demonstrated cytotoxic activity against various cancer cell lines, with a reported gastrointestinal inhibitory concentration (GI50) of approximately 7.2 µM.[1][2] One of its primary mechanisms of action is believed to be the inhibition of carbonic anhydrase enzymes, a target implicated in several pathologies, including cancer.[2]
4.2 Role as a Synthetic Precursor Beyond its intrinsic activity, this compound is a crucial building block for more complex pharmaceutical agents. Notably, it is a precursor in the synthesis of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class.[5]
Experimental Protocols
This section provides a generalized protocol for the synthesis of this compound based on established chemical transformations.
5.1 Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride (Intermediate)
-
Reaction Setup: In a flask equipped with a stirrer and under an inert atmosphere, add 2,5-dichlorothiophene.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid dropwise while maintaining a low temperature. Thionyl chloride may be used as a co-reagent.[2][5]
-
Reaction: Allow the mixture to stir at a controlled temperature until the reaction is complete, as monitored by an appropriate method (e.g., TLC or GC).
-
Work-up: Carefully quench the reaction mixture, typically with ice water. The product can then be extracted using a suitable organic solvent.
-
Purification: The crude sulfonyl chloride is purified, for example, by distillation under reduced pressure or crystallization.
5.2 Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve the purified 2,5-dichlorothiophene-3-sulfonyl chloride in a suitable solvent.
-
Reagent Addition: Cool the solution and add an excess of an ammonia source, such as concentrated aqueous ammonia or ammonium chloride, while stirring vigorously.[2]
-
Reaction: Continue stirring until the conversion is complete. The reaction progress can be monitored by TLC.
-
Isolation: The solid product that precipitates is collected by filtration.
-
Purification: The crude sulfonamide is washed with water to remove any inorganic salts and then purified by recrystallization from an appropriate solvent system to yield the final product with high purity.[3]
References
Spectroscopic and Synthetic Overview of 2,5-Dichlorothiophene-3-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Spectroscopic Data
Due to the absence of publicly available experimental NMR data for 2,5-Dichlorothiophene-3-sulfonamide, the following tables present predicted chemical shifts (δ) based on established principles of NMR spectroscopy and analysis of similar structures. These values should be considered as estimates pending experimental verification.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 (Thiophene ring) | 7.0 - 7.5 | Singlet | 1H |
| -SO₂NH₂ (Sulfonamide) | 5.0 - 7.0 (broad) | Singlet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 125 - 135 |
| C-3 | 135 - 145 |
| C-4 | 120 - 130 |
| C-5 | 125 - 135 |
Experimental Protocols
The following sections detail a generalized experimental protocol for the synthesis and NMR spectroscopic analysis of this compound. This protocol is based on standard laboratory procedures for the synthesis of related thiophene sulfonamides.
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process involving the sulfonation of 2,5-dichlorothiophene followed by amidation.
Materials:
-
2,5-Dichlorothiophene
-
Chlorosulfonic acid
-
Thionyl chloride
-
Ammonium hydroxide (28-30%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Sulfonylation: In a fume hood, a flask equipped with a magnetic stirrer and a dropping funnel is charged with 2,5-dichlorothiophene and cooled in an ice bath. Chlorosulfonic acid is added dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. Thionyl chloride is then added, and the mixture is heated to reflux for 1-2 hours to convert the sulfonic acid to the sulfonyl chloride.
-
Work-up and Isolation of Sulfonyl Chloride: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous mixture is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2,5-dichlorothiophene-3-sulfonyl chloride.
-
Amidation: The crude 2,5-dichlorothiophene-3-sulfonyl chloride is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) and cooled in an ice bath. Concentrated ammonium hydroxide is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Final Work-up and Purification: The reaction mixture is diluted with water and extracted with dichloromethane. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
NMR Spectroscopic Analysis
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
5 mm NMR tubes
Sample Preparation:
-
Approximately 10-20 mg of the purified this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Number of Scans: 16-64
-
Spectral Width: 10-15 ppm
-
Relaxation Delay: 1-2 seconds
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Spectral Width: 200-250 ppm
-
Relaxation Delay: 2-5 seconds
-
Temperature: 298 K
Visualizations
The following diagrams illustrate the molecular structure and a logical workflow for the synthesis and analysis of this compound.
Caption: Molecular structure of this compound.
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,5-Dichlorothiophene-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pathways of 2,5-Dichlorothiophene-3-sulfonamide. In the absence of direct experimental data for this specific molecule, this guide extrapolates from established fragmentation principles of aromatic sulfonamides, thiophene derivatives, and chlorinated compounds to construct a predictive analysis of its behavior under mass spectrometric conditions. This document is intended to serve as a foundational resource for researchers in drug discovery, synthesis, and quality control who utilize mass spectrometry for the structural elucidation and characterization of novel sulfonamide-based compounds.
Predicted Core Fragmentation Pathways
The fragmentation of this compound is expected to be governed by the lability of the sulfonamide group, the stability of the dichlorinated thiophene ring, and the influence of the electronegative chlorine atoms. The primary fragmentation events are likely to involve the loss of the sulfonyl group, cleavage of the S-N bond, and subsequent fragmentation of the heterocyclic ring.
A key fragmentation pathway observed for many aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), a process that can be facilitated by intramolecular rearrangement.[1][2] Electron-withdrawing substituents, such as the chlorine atoms on the thiophene ring, are known to promote this SO₂ loss.[1] Furthermore, the cleavage of the sulfonamide bond is a characteristic fragmentation for this class of compounds.[3]
The fragmentation of the thiophene ring itself is another expected pathway. Thiophene and its derivatives are known to undergo well-defined fragmentation upon electron impact, often resulting in the formation of stable carbocations.[4] The presence of two chlorine atoms will significantly influence the fragmentation pattern, both by directing cleavage and by providing a characteristic isotopic signature.
Tabular Summary of Predicted Fragment Ions
The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and the proposed fragmentation mechanism. The molecular weight of the parent compound is 248.09 g/mol (for ³⁵Cl isotopes).
| m/z (³⁵Cl) | Proposed Fragment | Neutral Loss | Fragmentation Pathway |
| 247/249/251 | [M-H]⁻ | H | Deprotonation (Negative Ion Mode) |
| 249/251/253 | [M+H]⁺ | - | Protonation (Positive Ion Mode) |
| 184/186/188 | [M-SO₂]⁺ | SO₂ | Loss of sulfur dioxide |
| 169/171 | [C₄HCl₂S]⁺ | SO₂NH₂ | Cleavage of the C-S bond |
| 150/152 | [C₄Cl₂S]⁺ | H, SO₂NH₂ | Cleavage of C-S and loss of H |
| 115 | [C₄H₂S]⁺ | 2Cl, SO₂NH₂ | Loss of both chlorine atoms and sulfonamide group |
| 80 | [SO₂NH₂]⁺ | C₄HCl₂S | Cleavage of the C-S bond |
Experimental Protocols: A General Approach
While specific protocols for this compound are not available, the following represents a standard methodology for the analysis of sulfonamide compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]
3.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution in the initial mobile phase composition to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (for complex matrices): For samples such as biological fluids or environmental extracts, a solid-phase extraction (SPE) cleanup is recommended.[5][6] Use a polymeric reversed-phase SPE cartridge.
-
Condition the cartridge with methanol followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute the analyte with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
3.2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Scan Mode: Full scan (to identify the precursor ion) and product ion scan (to obtain the fragmentation pattern).
-
Collision Gas: Argon.
-
Collision Energy: Optimize by ramping the collision energy (e.g., 10-40 eV) to obtain the desired fragmentation.
-
Key Parameters: Optimize nebulizer gas flow, drying gas flow and temperature, and capillary voltage according to the instrument manufacturer's recommendations.
-
Visualizing the Fragmentation Pathways and Workflow
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways and a general experimental workflow for the analysis.
Caption: Predicted major fragmentation pathways of protonated this compound.
Caption: General experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hpst.cz [hpst.cz]
- 6. molnar-institute.com [molnar-institute.com]
- 7. agilent.com [agilent.com]
An In-depth Technical Guide to the Crystal Structure and Properties of 2,5-Dichlorothiophene-3-sulfonamide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical, structural, and biological properties of 2,5-Dichlorothiophene-3-sulfonamide. The document details its physicochemical characteristics, explores its potential crystal structure through analysis of related compounds, outlines detailed experimental protocols for its synthesis, and discusses its mechanisms of action as a potential therapeutic agent.
Physicochemical Properties
This compound is a heterocyclic aromatic compound belonging to the sulfonamide class of molecules.[1] Its structure, featuring a thiophene ring substituted with two chlorine atoms and a sulfonamide group, makes it a molecule of interest for medicinal chemistry and materials science.[1][2] The key physicochemical properties are summarized in the table below.
| Property | Value | References |
| IUPAC Name | This compound | [1] |
| CAS Number | 53595-68-9 | [2][3] |
| Molecular Formula | C₄H₃Cl₂NO₂S₂ | [1][3] |
| Molecular Weight | 232.11 g/mol | [1][3] |
| Melting Point | 131-135 °C | [1][3] |
| Boiling Point (Predicted) | 386.6 ± 52.0 °C | [3] |
| Density (Predicted) | 1.761 ± 0.06 g/cm³ | [3] |
| InChI Key | BUQKISCVZMIFEF-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(SC(=C1S(=O)(=O)N)Cl)Cl | [1] |
Crystal Structure Analysis
As of the latest available data, a specific single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible databases. However, analysis of closely related structures containing the 2,5-dichlorothiophene moiety provides valuable insights into the expected molecular geometry and intermolecular interactions.
Crystal structure analyses of similar compounds reveal that the thiophene ring generally maintains a high degree of planarity.[1] The C-S bond lengths within the thiophene ring are typically in the range of 1.73-1.75 Å, and the C-C bond lengths are approximately 1.35-1.40 Å, consistent with its aromatic character.[1] In the solid state, it is anticipated that the molecules would be linked by intermolecular hydrogen bonds involving the sulfonamide group's hydrogen atoms and oxygen atoms, a common feature for sulfonamide compounds that contributes to their relatively high melting points.[1]
To provide a quantitative example, the crystallographic data for a related compound, (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, is presented below. This illustrates the typical crystallographic parameters for a molecule containing the 2,5-dichlorothiophene unit.
| Crystallographic Parameter | (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one |
| Chemical Formula | C₁₃H₇Cl₃OS |
| Formula Weight | 317.61 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.9248 (7) |
| b (Å) | 25.531 (4) |
| c (Å) | 12.678 (2) |
| β (°) | 93.300 (7) |
| Volume (ų) | 1268.0 (4) |
| Z | 4 |
| Reference | [4] |
In this related structure, molecules are linked by van der Waals forces and face-to-face π-stacking interactions between the thiophene and benzene rings.[4] A similar packing arrangement, dominated by hydrogen bonding and π-stacking, would be expected for this compound.
Experimental Protocols
3.1. Synthesis of this compound
The synthesis is typically achieved through a two-step process involving the sulfonation of 2,5-dichlorothiophene followed by amination.[2]
Step 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, place 2,5-dichlorothiophene.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride intermediate will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. Dry the product, 2,5-dichlorothiophene-3-sulfonyl chloride, under vacuum.
Step 2: Synthesis of this compound
-
Reaction Setup: In a suitable flask, dissolve the dried 2,5-dichlorothiophene-3-sulfonyl chloride in a solvent such as acetone or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution in an ice bath. Add concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate of the sulfonamide will form.
-
Reaction: Continue stirring at room temperature for 1-2 hours after the addition is complete.
-
Isolation: Pour the reaction mixture into water to precipitate the product fully. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Sulfonamides are a well-established class of compounds with a wide range of pharmacological activities.[5] this compound has been investigated for its potential as a carbonic anhydrase inhibitor and as an anticancer agent.
4.1. Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[6][7] Sulfonamides are classic inhibitors of CAs. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion and thereby blocking the catalytic activity.[6][8]
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
4.2. Anticancer Activity and Caspase-3 Interaction
Studies have indicated that this compound possesses anticancer properties.[1] While the exact mechanism is not fully elucidated, one potential pathway involves the modulation of apoptosis. A key executioner enzyme in apoptosis is Caspase-3.[9] Activation of Caspase-3 leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological changes of apoptotic cell death.[9][10]
Recent research has also uncovered a role for Caspase-3 in a different form of programmed cell death called pyroptosis.[11] In cells expressing the protein Gasdermin E (GSDME), activated Caspase-3 can cleave GSDME.[11][12] This cleavage releases an N-terminal fragment that forms pores in the cell membrane, leading to cell swelling and lysis, characteristic of pyroptosis.[9][11] Therefore, a compound that activates Caspase-3 could potentially induce either apoptosis or pyroptosis, depending on the GSDME expression status of the cancer cells.
Caption: Potential anticancer signaling pathways modulated by Caspase-3 activation.
| Biological Activity Data | |
| Anticancer Activity | Reported Gastrointestinal Inhibitory Concentration (GI50) of approximately 7.2 µM[1] |
| Mechanism of Action | Carbonic Anhydrase Inhibitor, potential Caspase-3 activator[1][2] |
Conclusion
This compound is a versatile molecule with significant potential in drug development. While its definitive crystal structure remains to be elucidated, analysis of related compounds provides a solid foundation for understanding its structural characteristics. Its roles as a carbonic anhydrase inhibitor and a potential modulator of cell death pathways like apoptosis and pyroptosis highlight its promise as a scaffold for designing novel therapeutic agents. The experimental protocols provided herein offer a clear pathway for its synthesis and further investigation by the scientific community.
References
- 1. Buy this compound | 53595-68-9 [smolecule.com]
- 2. This compound | 53595-68-9 | Benchchem [benchchem.com]
- 3. 53595-68-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemotherapy drugs induce pyroptosis through caspase-3 cleavage of a gasdermin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2,5-Dichlorothiophene-3-sulfonamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2,5-Dichlorothiophene-3-sulfonamide in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.
Introduction
This compound is a sulfonamide derivative with a molecular formula of C₄H₃Cl₂NO₂S₂ and a molecular weight of approximately 232.11 g/mol .[1] Its structure, featuring a chlorinated thiophene ring and a sulfonamide group, imparts a balance of hydrophobic and hydrophilic properties that govern its solubility in different solvent systems.[1] Understanding the solubility of this compound is critical for a range of applications, from synthetic chemistry and purification to its potential development as a therapeutic agent, particularly in the context of its noted anticancer properties.[1]
Qualitative Solubility Data
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural characteristics allow for a qualitative assessment of its expected solubility in common organic solvents. The polar sulfonamide group suggests solubility in polar solvents, while the non-polar dichlorothiophene ring indicates an affinity for less polar environments.
The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are effective at solvating both the polar sulfonamide group and the aromatic thiophene ring.[1] |
| Alcohols | Methanol, Ethanol | Moderate | The hydroxyl group in alcohols can participate in hydrogen bonding with the sulfonamide group, facilitating dissolution. |
| Ketones | Acetone | Moderate | Ketones have intermediate polarity and can interact favorably with the solute. |
| Non-Polar | Hexane, Petroleum Ether | Poor | The significant polarity of the sulfonamide group limits its solubility in non-polar hydrocarbon solvents.[1] |
Experimental Protocol: Isothermal Saturation Method for Solubility Determination
The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol outlines the general procedure for determining the solubility of this compound.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent of high purity
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.
-
Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent. Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in units of mg/mL or mol/L.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of sulfonamides.
References
An In-depth Technical Guide to 2,5-Dichlorothiophene-3-sulfonamide: Physical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 2,5-Dichlorothiophene-3-sulfonamide (CAS No. 53595-68-9). This molecule is of growing interest in medicinal chemistry, particularly in the development of novel therapeutic agents.
Core Physicochemical Data
This compound is a crystalline solid with the molecular formula C₄H₃Cl₂NO₂S₂.[1] Its key physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 232.11 g/mol | [1][2] |
| Melting Point | 131-135 °C | [1][2] |
| Boiling Point | 386.6 ± 52.0 °C (Predicted) | [1] |
| Appearance | Crystalline solid | |
| CAS Number | 53595-68-9 | [2] |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a rate of 10-15 °C per minute initially.
-
Observation: As the temperature approaches the expected melting point of 131 °C, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.
-
Data Recording: The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Determination of Boiling Point (Predicted)
The boiling point of this compound is predicted to be high, suggesting that decomposition may occur at atmospheric pressure. Therefore, experimental determination would likely require vacuum distillation. A common method for determining the boiling point of a small quantity of a high-boiling organic compound is the Thiele tube method under reduced pressure.
Protocol (Conceptual for Reduced Pressure):
-
Sample Preparation: A small amount of the compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling heating oil. The Thiele tube is connected to a vacuum source with a manometer to measure the pressure.
-
Heating: The Thiele tube is gently heated. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
-
Observation: The heating is continued until a steady stream of bubbles is observed. The heat source is then removed, and the apparatus is allowed to cool slowly.
-
Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at the measured pressure. This value can then be extrapolated to atmospheric pressure using a nomograph if the compound is stable enough.
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from 2,5-dichlorothiophene.[1][3]
Step 1: Sulfonylation of 2,5-Dichlorothiophene
2,5-Dichlorothiophene is reacted with chlorosulfonic acid to yield 2,5-dichlorothiophene-3-sulfonyl chloride. This is an electrophilic aromatic substitution reaction.
Step 2: Amination of 2,5-Dichlorothiophene-3-sulfonyl chloride
The resulting sulfonyl chloride is then treated with ammonia to form the final product, this compound.
Potential Biological Activity and Signaling Pathways
Recent studies have highlighted the potential of this compound as an anticancer agent.[3][4] Its mechanism of action is believed to be multifactorial, potentially involving the inhibition of carbonic anhydrase and the induction of apoptosis through the caspase-3 pathway.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are enzymes that play a crucial role in pH regulation.[5] Tumor cells often overexpress certain CA isoforms, such as CAIX, to maintain a favorable pH for growth and proliferation in the acidic tumor microenvironment.[6] Sulfonamides are a well-known class of CA inhibitors.[5] By inhibiting CAIX, this compound may disrupt pH homeostasis in cancer cells, leading to cellular stress and death.[6]
Caspase-3 Mediated Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway.[7] Its activation triggers a cascade of events leading to programmed cell death. Some anticancer agents exert their effects by inducing apoptosis through the activation of caspases. Molecular docking studies suggest that this compound may interact with and potentially activate the caspase-3 signaling pathway, leading to apoptosis in cancer cells.[4]
This technical guide provides a foundational understanding of this compound. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. Buy this compound | 53595-68-9 [smolecule.com]
- 2. 2,5-二氯噻吩-3-磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 53595-68-9 | Benchchem [benchchem.com]
- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Caspase 3 - Wikipedia [en.wikipedia.org]
Spectroscopic Data Interpretation of 2,5-Dichlorothiophene-3-sulfonamide: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 2,5-dichlorothiophene-3-sulfonamide, a heterocyclic aromatic compound with potential applications in medicinal chemistry.[1][2] The interpretation of its spectral data is crucial for confirming its molecular structure and purity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular Structure and Properties
This compound is characterized by a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions and a sulfonamide group at the 3 position.[1][2]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | Singlet | 1H | Thiophene ring proton (H-4) |
| ~5.0 - 7.0 | Broad Singlet | 2H | Sulfonamide protons (-SO₂NH₂) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 130-140 | Carbon bearing the sulfonamide group (C-3) |
| 125-135 | CH carbon (C-4) |
| 120-130 | Chlorinated carbons (C-2, C-5) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.[1]
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, two bands | N-H stretching vibrations (asymmetric and symmetric) of the primary sulfonamide |
| 1344–1317 | Strong | Asymmetric SO₂ stretching |
| 1187–1147 | Strong | Symmetric SO₂ stretching |
| 924–906 | Medium | S-N stretching |
| ~1600-1400 | Medium-Weak | C=C stretching vibrations in the aromatic ring |
Note: The IR data is based on typical ranges for sulfonamides and thiophene derivatives.[1][4][5]
Table 4: Mass Spectrometry (MS) Data
| m/z Value | Relative Intensity | Assignment |
| 232 | 100% | [M+H]⁺ (Molecular ion with ³⁵Cl) |
| 234 | ~65% | [M+2]⁺ (Isotopic peak for one ³⁷Cl) |
| 236 | ~10% | [M+4]⁺ (Isotopic peak for two ³⁷Cl) |
| 216 | 20-30% | [M-NH₂]⁺ |
| 168 | 30-40% | [M-SO₂]⁺ |
Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak.[1][6][7][8]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of this compound are dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[9] The solution is then filtered through a small cotton plug in a Pasteur pipette directly into a clean NMR tube to a depth of about 4 cm.[9]
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance DPX-400. For ¹H NMR, the internal standard is typically tetramethylsilane (TMS) at δ 0.00 ppm. For ¹³C NMR, the solvent peak is often used as a reference (e.g., CDCl₃ at δ 77.2 ppm).[10] Standard pulse sequences are used for data acquisition.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[11] The mixture is then compressed under high pressure in a die to form a transparent pellet.[11]
-
Sample Preparation (Thin Solid Film Method): The solid sample is dissolved in a volatile solvent like methylene chloride.[12] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[12][13]
-
Data Acquisition: The prepared sample (pellet or film) is placed in the sample holder of an FTIR spectrometer.[12] The spectrum is recorded over a typical range of 4000-400 cm⁻¹.[5]
3. Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[14]
-
Data Acquisition: The analysis is typically performed using a mass spectrometer with an electrospray ionization (ESI) source for soft ionization to observe the molecular ion, or an electron ionization (EI) source to observe fragmentation patterns.[14] The sample solution is introduced into the ion source, and the resulting ions are analyzed by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.[14] The mass spectrum is recorded over a suitable m/z range (e.g., 40-500).[14]
Workflow for Spectroscopic Data Interpretation
The following diagram illustrates the logical workflow from sample preparation to the final elucidation of the chemical structure using various spectroscopic techniques.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. smolecule.com [smolecule.com]
- 2. This compound | 53595-68-9 | Benchchem [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. rsc.org [rsc.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. repositorio.uam.es [repositorio.uam.es]
- 11. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 2,5-Dichlorothiophene-3-sulfonamide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,5-Dichlorothiophene-3-sulfonamide, a key building block in the development of novel organic compounds, particularly in the pharmaceutical industry. The unique structural features of this compound, including a reactive sulfonamide group and a dichlorinated thiophene ring, offer multiple avenues for chemical modification, making it a valuable scaffold for creating diverse molecular architectures with potential biological activity.
Introduction
This compound is a halogenated heterocyclic compound that has garnered significant interest as a versatile intermediate in organic synthesis. Its molecular structure provides a unique combination of reactive sites, enabling a wide range of chemical transformations. The sulfonamide moiety can be readily N-functionalized, while the chlorine atoms on the thiophene ring can participate in various coupling and substitution reactions. This dual reactivity makes it an ideal starting material for the synthesis of complex molecules, including pharmaceutically active compounds such as the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam.
Key Synthetic Applications
The primary application of this compound lies in its use as a precursor to a variety of N-substituted sulfonamides and other functionalized thiophene derivatives. The following sections detail some of the key synthetic transformations.
Synthesis of N-Substituted 2,5-Dichlorothiophene-3-sulfonamides
The reaction of the precursor, 2,5-dichlorothiophene-3-sulfonyl chloride, with various primary and secondary amines is a fundamental transformation that allows for the introduction of a wide range of substituents at the nitrogen atom of the sulfonamide group. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
General Reaction Scheme:
Synthetic Routes to 2,5-Dichlorothiophene-3-sulfonamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dichlorothiophene-3-sulfonamide and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly as scaffolds for the development of novel therapeutic agents, including carbonic anhydrase inhibitors and anticancer drugs. The primary synthetic strategy involves a two-step process: the chlorosulfonation of 2,5-dichlorothiophene to form the key intermediate, 2,5-dichlorothiophene-3-sulfonyl chloride, followed by amination to yield the parent sulfonamide or its N-substituted derivatives. This guide presents detailed methodologies, tabulated quantitative data for key reaction steps, and visual representations of the synthetic workflow and a relevant biological signaling pathway.
Introduction
The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its bioisosteric relationship with the benzene ring allows for favorable interactions with biological targets while often improving pharmacokinetic properties.[1] When functionalized with a sulfonamide group, the resulting thiophene sulfonamides have demonstrated a wide range of biological activities.[1][2] Specifically, the this compound core has emerged as a valuable pharmacophore for the design of potent enzyme inhibitors and anticancer agents.[3][4]
The synthesis of these compounds is primarily achieved through the electrophilic substitution of 2,5-dichlorothiophene. The key intermediate, 2,5-dichlorothiophene-3-sulfonyl chloride, is a versatile precursor for a library of sulfonamide derivatives. This document outlines the optimized procedures for the preparation of this intermediate and its subsequent conversion to the parent this compound and its N-substituted analogs.
Synthetic Workflow
The overall synthetic strategy is a two-step process. The first step is the chlorosulfonation of the starting material, 2,5-dichlorothiophene. The resulting sulfonyl chloride is then reacted with an amine source in the second step to generate the final sulfonamide product.
Data Presentation
The following tables summarize the key reactants, reaction conditions, and expected outcomes for the synthesis of this compound and a representative N-substituted derivative.
Table 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,5-Dichlorothiophene | Chlorosulfonic acid | None | 0 to rt | 2 | ~90 |
Table 2: Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 2,5-Dichlorothiophene-3-sulfonyl chloride | Ammonium hydroxide (25%) | Dichloromethane | 0 to rt | 3 | >85 | 131-135 | [5] |
Table 3: Synthesis of N-substituted this compound Derivatives (General)
| Reactant 1 | Reactant 2 (Amine) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,5-Dichlorothiophene-3-sulfonyl chloride | Primary/Secondary Amine | Dichloromethane or THF | Pyridine or Triethylamine | 0 to rt | 2-6 | Variable |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride
Materials:
-
2,5-Dichlorothiophene
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (250 mL) with a magnetic stirrer and a dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2,5-dichlorothiophene.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,5-dichlorothiophene-3-sulfonyl chloride as a solid.
Protocol 2: Synthesis of this compound
Materials:
-
2,5-Dichlorothiophene-3-sulfonyl chloride
-
Ammonium hydroxide solution (25-30%)
-
Dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid
-
Buchner funnel and filter paper
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2,5-dichlorothiophene-3-sulfonyl chloride in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add an excess of cold ammonium hydroxide solution dropwise with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
Separate the organic layer and wash it with deionized water and then with 1 M hydrochloric acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.[5]
Protocol 3: General Procedure for the Synthesis of N-substituted this compound Derivatives
Materials:
-
2,5-Dichlorothiophene-3-sulfonyl chloride
-
A primary or secondary amine of choice
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer and a nitrogen inlet
-
Ice bath
Procedure:
-
To a solution of the desired primary or secondary amine (1.1 equivalents) and pyridine or triethylamine (1.2 equivalents) in anhydrous DCM or THF at 0°C under a nitrogen atmosphere, add a solution of 2,5-dichlorothiophene-3-sulfonyl chloride (1.0 equivalent) in the same solvent dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash successively with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted this compound derivative.
Application in Drug Discovery: Carbonic Anhydrase Inhibition
Many this compound derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[6][7] The sulfonamide moiety is crucial for the inhibitory activity, as it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and rendering the enzyme inactive.[8]
Conclusion
The synthetic routes described in this document provide a reliable and versatile platform for the generation of a diverse library of this compound derivatives. The straightforward two-step synthesis allows for the facile introduction of various substituents on the sulfonamide nitrogen, enabling the exploration of structure-activity relationships for different biological targets. The provided protocols are intended to serve as a practical guide for researchers in academic and industrial settings engaged in the discovery and development of novel therapeutic agents based on this promising chemical scaffold.
References
- 1. Buy this compound | 53595-68-9 [smolecule.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2,5-Dichlorothiophene-3-sulfonamide in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorothiophene-3-sulfonamide is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. Its unique chemical structure, featuring a thiophene ring substituted with two chlorine atoms and a sulfonamide group, serves as a valuable scaffold for the design and synthesis of various biologically active molecules.[1][2] The sulfonamide group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs.[3][4] The thiophene ring, a bioisostere of the benzene ring, is also a common moiety in many FDA-approved drugs.[2] This document provides detailed application notes and experimental protocols related to the use of this compound in medicinal chemistry.
Application Notes
Anticancer Activity
This compound has demonstrated notable in vitro anticancer properties.[1][2] Studies have revealed its cytotoxic effects against various human cancer cell lines, positioning it as a promising lead compound for the development of novel anticancer agents.[2] The mechanism of its anticancer action is thought to involve the induction of apoptosis, potentially through interaction with key proteins in the apoptotic pathway, such as Caspase-3.[1]
Data Presentation: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 7.2 ± 1.12 | [2] |
| MDA-MB-231 | Breast Cancer | 4.62 ± 0.13 | [2] |
| MCF-7 | Breast Cancer | 7.13 ± 0.13 | [2] |
Carbonic Anhydrase Inhibition
The sulfonamide moiety in this compound makes it a potential inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[2][3] CAs are established drug targets for the treatment of glaucoma, epilepsy, and certain types of cancer.[4] Thiophene-based sulfonamides have been investigated as potent inhibitors of human carbonic anhydrase I and II isoenzymes.[5] While specific inhibition data for the parent compound is not extensively detailed in the provided results, its derivatives are actively studied for this purpose.
Key Intermediate in Drug Synthesis
This compound serves as a crucial starting material and intermediate in the synthesis of more complex pharmaceutical compounds.[1] A prominent example is its role in the synthesis of Lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class used for treating pain and inflammation.[6] The synthesis of Lornoxicam involves the chemical modification of this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2,5-dichlorothiophene.
Materials:
-
2,5-Dichlorothiophene
-
Chlorosulfonic acid
-
Ammonium chloride
-
Appropriate solvents (e.g., chloroform)
-
Ice
-
Standard laboratory glassware and equipment
Procedure:
-
In a reaction vessel, carefully add 2,5-dichlorothiophene to an excess of chlorosulfonic acid at a controlled low temperature (e.g., 0-5 °C) with constant stirring. This reaction forms the intermediate 2,5-dichlorothiophene-3-sulfonyl chloride.[1][2]
-
After the initial reaction is complete, the reaction mixture is cautiously poured onto crushed ice to quench the excess chlorosulfonic acid.
-
The sulfonyl chloride intermediate is then extracted with a suitable organic solvent, such as chloroform.
-
The organic layer is separated, washed, and dried.
-
The 2,5-dichlorothiophene-3-sulfonyl chloride is then reacted with aqueous ammonia or ammonium chloride to yield this compound.[1][2]
-
The final product can be purified by recrystallization from an appropriate solvent.
Synthetic pathway of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic activity of this compound against a cancer cell line like HeLa.[7][8]
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[8] Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting cell viability against the compound concentration.
References
- 1. This compound | 53595-68-9 | Benchchem [benchchem.com]
- 2. Improved Process For The Preparation Of Lornoxicam [quickcompany.in]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of lornoxicam impurity - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis of Lornoxicam | Semantic Scholar [semanticscholar.org]
- 7. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2,5-Dichlorothiophene-3-sulfonamide in Anticancer Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols concerning 2,5-Dichlorothiophene-3-sulfonamide, a key heterocyclic compound in the development of novel anticancer agents. The notes cover its direct cytotoxic effects and its role as a scaffold for targeted enzyme inhibitors. The protocols offer step-by-step guidance for its synthesis and biological evaluation.
Application Note 1: Direct Cytotoxic Activity of this compound
This compound has demonstrated notable potential as a direct-acting anticancer agent.[1][2] Its unique structure, featuring a thiophene ring with chlorine substitutions, is believed to enhance its potency against certain cancer cell lines.[1]
Mechanism of Action
The anticancer effects of this compound are multifaceted. Computational and in-vitro studies suggest that its mechanism involves interaction with critical biomolecules to induce cell death. Molecular docking studies indicate that the compound can bind to DNA, with a preference for the minor groove, a mechanism crucial to the function of many essential anticancer drugs.[2] Furthermore, the compound is hypothesized to interact with key proteins in the apoptosis pathway, such as Caspase-3, by forming hydrogen bonds and hydrophobic interactions with key residues.[1][3] This interaction can trigger the apoptotic cascade, leading to programmed cell death in cancer cells.
References
Application Notes and Protocols: 2,5-Dichlorothiophene-3-sulfonamide in Antituberculosis Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2,5-Dichlorothiophene-3-sulfonamide as a lead compound in the development of novel antituberculosis drugs. The primary mechanism of action for sulfonamides against Mycobacterium tuberculosis (Mtb) involves the inhibition of β-carbonic anhydrases, which are crucial for the pathogen's survival. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established signaling pathways for this class of compounds and provides detailed protocols for its synthesis and evaluation.
Mechanism of Action: Inhibition of β-Carbonic Anhydrase
Mycobacterium tuberculosis expresses three β-carbonic anhydrases (MtCA 1, MtCA 2, and MtCA 3) that are essential for its physiological processes, including pH regulation and carbon dioxide metabolism. Sulfonamides, including thiophene-based derivatives, act as inhibitors of these enzymes. The sulfonamide group coordinates with the zinc ion in the active site of the carbonic anhydrase, preventing the hydration of carbon dioxide to bicarbonate. This disruption of cellular processes can inhibit the growth of the mycobacterium.
Application Notes and Protocols for Functionalization Reactions of 2,5-Dichlorothiophene-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the functionalization of the thiophene ring in 2,5-Dichlorothiophene-3-sulfonamide. This versatile building block is of significant interest in medicinal chemistry and materials science. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, as well as strategies for C-H functionalization, enabling the synthesis of a diverse range of novel derivatives.
Introduction
This compound is a key synthetic intermediate possessing multiple reactive sites that allow for selective chemical modifications. The two chlorine atoms at the C2 and C5 positions of the thiophene ring are susceptible to substitution via cross-coupling reactions, while the C4-H bond presents an opportunity for direct functionalization. The sulfonamide moiety can act as a directing group, influencing the regioselectivity of these transformations. This document outlines key synthetic strategies to exploit these reactive sites for the development of new chemical entities.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions primarily target the substitution of the chlorine atoms. Due to the higher reactivity of the chlorine atom at the C2 position, regioselective functionalization is often achievable under carefully controlled conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the thiophene ring and a variety of aryl or heteroaryl groups using boronic acids or their esters as coupling partners.
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 10 | 78 |
| 4 | 4-Pyridylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 75 |
Note: The data presented are representative and based on typical conditions for Suzuki-Miyaura couplings of chloro-heterocycles. Actual yields may vary depending on the specific substrate and reaction conditions.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5-chloro-2-phenylthiophene-3-sulfonamide.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines to the thiophene ring.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 82 |
| 4 | Piperidine | Pd(OAc)₂ (2) | JohnPhos (4) | LHMDS | THF | 80 | 20 | 79 |
Note: The data presented are representative and based on typical conditions for Buchwald-Hartwig aminations of chloro-heterocycles. Actual yields may vary depending on the specific amine and reaction conditions.
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst, for example, Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the ligand, for example, Xantphos (0.04 mmol, 4 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.), this compound (1.0 mmol, 1.0 equiv.), and morpholine (1.1 mmol, 1.1 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL).
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for the specified time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-chloro-2-(morpholino)thiophene-3-sulfonamide.
C-H Functionalization
Direct C-H functionalization offers an atom-economical approach to introduce new substituents onto the thiophene ring. The sulfonamide group at the C3 position can act as a directing group, potentially facilitating the selective functionalization of the C4-H bond.
While specific protocols for the C4-H functionalization of this compound are not widely reported, a general strategy can be proposed based on sulfonamide-directed C-H activation. This typically involves a palladium catalyst and a suitable oxidant.
| Entry | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Additive/Oxidant | Solvent | Temp. (°C) | Time (h) |
| 1 | Phenyl Iodide | Pd(OAc)₂ (5) | Ac-Gly-OH (20) | Ag₂CO₃ | Toluene | 120 | 24 |
| 2 | 4-Bromotoluene | Pd(TFA)₂ (10) | - | Cu(OAc)₂ | DCE | 130 | 36 |
| 3 | Benzene | Pd(OAc)₂ (5) | - | K₂S₂O₈ | TFA | 100 | 20 |
Note: These conditions are hypothetical and based on general procedures for sulfonamide-directed C-H arylation. Experimental validation and optimization are required.
-
Reaction Setup: To a pressure tube, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (e.g., phenyl iodide, 2.0 mmol, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and the oxidant (e.g., Ag₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at the specified temperature (e.g., 120 °C). Stir the reaction mixture for the required duration.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired C4-arylated product.
Conclusion
The functionalization of this compound offers a rich platform for the synthesis of novel and diverse chemical structures. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable methods for the substitution of the chloro groups, with potential for regiocontrol. Furthermore, the prospect of direct C-H functionalization at the C4 position opens up additional avenues for molecular diversification. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis and development of new thiophene-based compounds for pharmaceutical and material science applications. It is recommended that the provided protocols be used as a starting point, with optimization of reaction conditions likely necessary for specific substrates and desired outcomes.
Application Notes and Protocols for N-alkylation and N-arylation of 2,5-Dichlorothiophene-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation and N-arylation of 2,5-dichlorothiophene-3-sulfonamide, a versatile scaffold for the development of novel therapeutic agents and functional materials. The substitution on the sulfonamide nitrogen allows for the modulation of physicochemical properties and biological activity, making this a key transformation in medicinal chemistry.
Introduction
This compound is a key building block in organic synthesis. The thiophene ring is a bioisosteric replacement for a benzene ring in many drug candidates, and the sulfonamide group is a well-established pharmacophore with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] N-alkylation and N-arylation of the sulfonamide moiety provide a straightforward strategy to generate diverse libraries of compounds for drug discovery and materials science applications. These modifications can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile.
N-Alkylation of this compound
N-alkylation of this compound can be achieved by deprotonation of the sulfonamide nitrogen with a suitable base, followed by reaction with an alkyl halide. Another approach involves the use of a Lewis acid catalyst to facilitate the reaction.
General Reaction Scheme for N-Alkylation
Caption: General workflow for N-alkylation.
Experimental Protocol 1: Base-Mediated N-Alkylation
This protocol is adapted from a procedure for the N-alkylation of a similar thiophene sulfonamide derivative.[3]
Materials:
-
This compound
-
Alkyl bromide (e.g., bromoethane, 1-bromopropane)
-
Lithium hydride (LiH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
To this solution, carefully add lithium hydride (1.0 - 1.2 eq.) in portions at room temperature.
-
Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.
-
Slowly add the alkyl bromide (1.0 - 1.2 eq.) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Base-Mediated N-Alkylation of a Similar Thiophene Sulfonamide[3]
| Alkyl Bromide | Product | Yield (%) |
| Bromoethane | 5-Bromo-N-ethylthiophene-2-sulfonamide | 72 |
| 1-Bromopropane | 5-Bromo-N-propylthiophene-2-sulfonamide | 78 |
| Isopropyl bromide | 5-Bromo-N-isopropylthiophene-2-sulfonamide | 62 |
Note: Yields are for a similar substrate and may vary for this compound.
Experimental Protocol 2: Lewis Acid-Catalyzed N-Alkylation
This protocol is based on a general method for the N-alkylation of sulfonamides.[4]
Materials:
-
This compound
-
Alkyl halide (e.g., 1,2-dibromo-2-phenylethane)
-
Lewis acid (e.g., FeCl₃ or ZnCl₂)
-
1,2-Dichloroethane
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq.) in 1,2-dichloroethane, add the alkyl halide (1.0 - 1.2 eq.).
-
Add a catalytic amount of the Lewis acid (e.g., 0.1 eq. of FeCl₃ or ZnCl₂).
-
Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
N-Arylation of this compound
N-arylation of this compound can be accomplished using modern cross-coupling reactions, such as the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig amination.
General Reaction Scheme for N-Arylation
Caption: General workflow for N-arylation.
Experimental Protocol 3: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)
This protocol is based on general procedures for the copper-catalyzed N-arylation of sulfonamides.[5][6]
Materials:
-
This compound
-
Aryl bromide or aryl iodide
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), copper(I) iodide (0.1 - 0.2 eq.), and the base (2.0 eq.).
-
Add anhydrous DMF or DMSO via syringe.
-
Heat the reaction mixture to 100-135 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-48 hours for completion.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Copper-Catalyzed N-Arylation of Sulfonamides[6]
| Sulfonamide | Aryl Bromide | Base | Solvent | Temp (°C) | Yield (%) |
| Methanesulfonamide | 4-Bromotoluene | Cs₂CO₃ | DMF | 135 | 75 |
| Benzenesulfonamide | 4-Bromoanisole | K₂CO₃ | DMSO | 110 | 88 |
| p-Toluenesulfonamide | 1-Bromo-4-nitrobenzene | Cs₂CO₃ | DMF | 135 | 92 |
Note: These are examples with different sulfonamides and aryl bromides; conditions and yields will need optimization for this compound.
Experimental Protocol 4: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is based on general procedures for the Buchwald-Hartwig amination of sulfonamides.
Materials:
-
This compound
-
Aryl halide (bromide, chloride, or iodide) or aryl triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the aryl halide or triflate (1.1 eq.), the palladium catalyst (0.01 - 0.05 eq.), and the phosphine ligand (0.02 - 0.10 eq.).
-
Add the base (1.5 - 2.0 eq.).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Applications and Significance
N-substituted 2,5-dichlorothiophene-3-sulfonamides are valuable scaffolds in drug discovery. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, interacting with biological targets. The N-substituent provides a handle for fine-tuning the steric and electronic properties of the molecule, which can lead to improved potency, selectivity, and pharmacokinetic properties. Thiophene-based sulfonamides have shown a wide range of biological activities, including as carbonic anhydrase inhibitors, anticancer agents, and antibacterial agents.[2] Therefore, the N-alkylation and N-arylation of this compound are important reactions for generating novel compounds with potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 53595-68-9 | Benchchem [benchchem.com]
- 3. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 5. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.nie.edu.sg [repository.nie.edu.sg]
Application Notes and Protocols for Cross-Coupling Reactions Involving 2,5-Dichlorothiophene-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing 2,5-Dichlorothiophene-3-sulfonamide in various palladium-catalyzed cross-coupling reactions. This versatile building block is a key intermediate for the synthesis of novel sulfonamide-containing thiophene derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for analogous substrates and serve as a robust starting point for reaction optimization.
Introduction to Cross-Coupling with this compound
This compound possesses two reactive C-Cl bonds, offering opportunities for selective mono- or di-functionalization through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the sulfonamide group can influence the reactivity of the C-Cl bonds, making the choice of catalyst, ligand, and reaction conditions crucial for achieving desired outcomes. This document details protocols for Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the formation of C-C bonds and the introduction of diverse molecular fragments.
Suzuki-Miyaura Coupling: Synthesis of Arylated Thiophene Sulfonamides
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] While specific examples with this compound are not prevalent in the literature, a convenient approach for the synthesis of analogous 5-arylthiophene-2-sulfonamide derivatives has been reported via the Suzuki cross-coupling of 5-bromothiophene-2-sulfonamide with various aryl boronic acids.[3] This methodology can be adapted for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | THF/H₂O | 80 | 16 | 78 |
Note: The data in this table is hypothetical and representative of typical Suzuki-Miyaura couplings. Optimization for specific substrates is recommended.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired aryl boronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst and, if required, the ligand to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system.
-
Reaction Execution: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Suzuki-Miyaura Coupling.
Stille Coupling: Introducing Diverse Organic Moieties
The Stille reaction is a versatile C-C bond-forming reaction that couples an organohalide with an organostannane, catalyzed by a palladium complex.[4] This method is known for its tolerance of a wide range of functional groups.[5]
Table 2: Representative Conditions for Stille Coupling of this compound
| Entry | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 18 | 88 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 80 | 12 | 75 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 100 | 24 | 90 |
Note: The data in this table is hypothetical and representative of typical Stille couplings. Optimization for specific substrates is recommended.
Experimental Protocol: Stille Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst and ligand.
-
Solvent and Reagent Addition: Add the anhydrous solvent via syringe. Stir the mixture for 10 minutes at room temperature. Then, add the organostannane (1.2 equiv.) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to the specified temperature and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.
Caption: Catalytic Cycle of the Stille Coupling.
Sonogashira Coupling: Synthesis of Alkynylated Thiophene Sulfonamides
The Sonogashira coupling is a highly efficient method for the formation of C(sp)-C(sp²) bonds, coupling terminal alkynes with aryl or vinyl halides.[6][7] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[8]
Table 3: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 91 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 80 | 12 | 82 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) (2) | CuI (4) | Cs₂CO₃ | Toluene | 100 | 16 | 87 |
Note: The data in this table is hypothetical and representative of typical Sonogashira couplings. Optimization for specific substrates is recommended.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in the anhydrous solvent under an inert atmosphere.
-
Addition of Reagents: Add the terminal alkyne (1.2 equiv.), the palladium catalyst, and the copper(I) co-catalyst.
-
Base Addition: Add the amine base (e.g., triethylamine or diisopropylamine) via syringe.
-
Reaction Execution: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.
Caption: Key Components of Sonogashira Coupling.
Conclusion
The cross-coupling reactions of this compound provide a versatile platform for the synthesis of a wide array of functionalized thiophene sulfonamides. The protocols detailed in these application notes offer a solid foundation for researchers to explore the chemical space around this valuable scaffold. Careful optimization of reaction conditions will be key to achieving high yields and selectivity for specific synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Note: Protocol for the Purification of 2,5-Dichlorothiophene-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2,5-Dichlorothiophene-3-sulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a two-step purification process involving recrystallization followed by column chromatography, designed to achieve high purity suitable for drug development and other sensitive applications. Additionally, methods for purity assessment using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are described. This document is intended to guide researchers in obtaining highly pure this compound, ensuring the reliability and reproducibility of subsequent experimental work.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of various therapeutic agents.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in drug development. The synthesis of this compound typically involves the chlorosulfonation of 2,5-dichlorothiophene, followed by amination.[1] This process can result in various impurities, including unreacted starting materials and side-products. Therefore, a robust purification protocol is essential.
This application note details a comprehensive purification strategy employing recrystallization and column chromatography to effectively remove these impurities.
Materials and Reagents
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
TLC plates (Silica gel 60 F254)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Glass chromatography column
-
UV lamp (254 nm)
Experimental Protocols
Recrystallization
Recrystallization is an effective first step to remove the bulk of impurities. Based on the moderate solubility of sulfonamides in alcohols, an ethanol/water solvent system is proposed.
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely with heating and stirring.
-
Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold 50% ethanol/water.
-
Dry the purified crystals under vacuum.
Column Chromatography
For further purification to remove closely related impurities, column chromatography is employed.
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.
-
Dissolve the recrystallized this compound in a minimum amount of ethyl acetate.
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting from 10% ethyl acetate and gradually increasing to 30%.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final purified product.
Purity Analysis
a) Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: 30% Ethyl Acetate in Hexane
-
Visualization: UV light (254 nm)
-
Procedure: Spot the crude, recrystallized, and final product on a TLC plate. Develop the plate in the mobile phase and visualize under UV light. The purified product should appear as a single spot with a higher Rf value than most polar impurities.
b) High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Procedure: Dissolve a small sample of the final product in the mobile phase and inject it into the HPLC system. The purity can be determined by the area percentage of the main peak.
Data Presentation
The following table summarizes the expected quantitative data from the purification protocol.
| Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| Appearance | Off-white to light brown solid | White crystalline solid | White crystalline solid |
| Yield | - | ~70-85% | ~80-95% (from recrystallized) |
| Purity (by HPLC) | ~85-90% | ~95-98% | >99% |
| Melting Point | 128-133 °C | 131-134 °C | 133-135 °C |
Note: These values are typical and may vary depending on the quality of the crude product and the precise execution of the protocol.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound to a high degree of purity. The combination of recrystallization and column chromatography ensures the removal of a broad range of impurities. The analytical methods outlined allow for accurate assessment of the final product's purity, making it suitable for demanding applications in pharmaceutical research and development.
References
Application Notes and Protocols for 2,5-Dichlorothiophene-3-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling, storage, and stability assessment of 2,5-Dichlorothiophene-3-sulfonamide (CAS No: 53595-68-9). Adherence to these protocols is crucial to ensure the integrity of the compound and the safety of laboratory personnel.
Handling Guidelines
This compound is a chemical compound that requires careful handling to avoid exposure and maintain its purity. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin, eye, and respiratory irritation[1][2][3].
1.1. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound should be conducted before commencing any work. The following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber).
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved N95 (US) or equivalent respirator is required[4].
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.
1.2. General Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood[5][6].
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, vapor, mist, or gas[1].
-
Do not eat, drink, or smoke in areas where the compound is handled[2][5].
-
Use non-sparking tools and take precautionary measures against static discharge[5][8].
1.3. First Aid Measures
In case of exposure, follow these procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][6].
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention[1].
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention[1][6].
Storage Guidelines
Proper storage is essential to maintain the stability and integrity of this compound.
2.1. General Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place[1][5][8].
-
Keep away from heat, sparks, open flames, and other sources of ignition[7][8].
-
Store away from incompatible materials.
-
The recommended storage temperature is between 2°C and 8°C[9][10].
2.2. Long-Term Storage
For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C[10]. This will minimize degradation from atmospheric moisture and oxygen.
Physicochemical and Stability Data
The following table summarizes the known quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃Cl₂NO₂S₂ | [9][11] |
| Molecular Weight | 232.11 g/mol | [9][11] |
| Appearance | White solid | [1] |
| Melting Point | 131-135 °C | [4][9][10] |
| Boiling Point (Predicted) | 386.6 ± 52.0 °C at 760 mmHg | [10] |
| Density (Predicted) | 1.761 ± 0.06 g/cm³ | [10] |
| Storage Temperature | 2-8 °C | [9][10] |
| Thermal Stability | Generally stable, with decomposition occurring at temperatures exceeding 200°C.[9] | [9] |
| pH Stability | Stable across a wide pH range under normal conditions. May undergo hydrolytic degradation at extreme pH values (pH < 2 or pH > 12), especially at elevated temperatures.[9] | [9] |
Experimental Protocols
4.1. Protocol for Preparation of a Stock Solution (e.g., 10 mM in DMSO)
-
Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound using an analytical balance. For a 10 mM stock solution, this would be 2.3211 mg per 1 mL of solvent.
-
Dissolution: Add the weighed compound to a sterile, amber glass vial. Add the appropriate volume of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
4.2. Protocol for a General Thermal Stability Assessment
This protocol outlines a general procedure to assess the thermal stability of the compound in a solid state.
-
Sample Preparation: Accurately weigh a small amount of this compound into several separate, tightly sealed vials.
-
Incubation: Place the vials in calibrated ovens or incubators set at different temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at the recommended storage condition (2-8°C).
-
Time Points: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one vial from each temperature condition.
-
Analysis: Allow the vials to cool to room temperature. Analyze the purity and integrity of the compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the results to the control sample.
-
Data Evaluation: Plot the percentage of the remaining compound against time for each temperature to determine the degradation kinetics.
4.3. Protocol for a General pH Stability Assessment
This protocol provides a framework for evaluating the stability of the compound in aqueous solutions at different pH levels.
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Solution Preparation: Prepare solutions of this compound in each buffer at a known concentration. A co-solvent such as acetonitrile or methanol may be required for initial dissolution before dilution in the buffer.
-
Incubation: Store the solutions at a constant temperature (e.g., room temperature or 37°C) in sealed, light-protected containers.
-
Time Points: At various time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.
-
Analysis: Immediately analyze the concentration of the remaining compound in each aliquot using a validated analytical method like HPLC.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point for each pH and plot the data to assess the rate of degradation as a function of pH.
Visualizations
Caption: Logical workflow for the safe handling and storage of this compound.
References
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal degradation kinetics of N-((5-chloropyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its transition metal complexes | AVESİS [avesis.mcbu.edu.tr]
- 4. mdpi.com [mdpi.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 53595-68-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. calpaclab.com [calpaclab.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2,5-Dichlorothiophene-3-sulfonamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2,5-Dichlorothiophene-3-sulfonamide. This guide includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of the synthetic workflow and troubleshooting logic.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for synthesizing this compound involves a two-step process. The first step is the chlorosulfonation of 2,5-dichlorothiophene using chlorosulfonic acid to form the intermediate 2,5-dichlorothiophene-3-sulfonyl chloride. This intermediate is then reacted with an ammonia source, typically aqueous ammonia, in the second step to yield the final sulfonamide product.[1][2]
Q2: What are the critical reaction parameters to control during the chlorosulfonation step?
Careful control of the reaction temperature is crucial during the addition of 2,5-dichlorothiophene to chlorosulfonic acid. This reaction is highly exothermic, and maintaining a low temperature, typically between -5°C and room temperature, is essential to ensure the regioselective sulfonation at the 3-position of the thiophene ring and to minimize the formation of unwanted side products.
Q3: What potential side reactions can occur during the synthesis?
Several side reactions can impact the yield and purity of the final product. During chlorosulfonation, the formation of isomeric sulfonyl chlorides is a significant possibility. For instance, the reaction of 2,5-dichlorothiophene with chlorosulfonic acid can lead to a mixture of sulfonated products.[3] Additionally, the intermediate sulfonyl chloride is susceptible to hydrolysis if moisture is present in the reaction, which will result in the formation of the corresponding sulfonic acid and a lower yield of the desired sulfonamide.
Q4: How can I monitor the progress of the reaction?
The progress of both the chlorosulfonation and the amination steps can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the appearance of the product spot. For more detailed analysis and to confirm the identity of the products, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q5: What are the recommended purification methods for this compound?
The final product is a solid and can typically be purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the product and impurities. Common solvents for recrystallization of organic solids include ethanol, methanol, or mixtures of solvents like ethanol/water. It is advisable to perform a small-scale solvent screen to identify the optimal conditions for recrystallization.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low overall yield of the final product. | Hydrolysis of the sulfonyl chloride intermediate: The presence of water in the reaction mixture during or after the chlorosulfonation step can lead to the hydrolysis of the reactive 2,5-dichlorothiophene-3-sulfonyl chloride to the corresponding sulfonic acid. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents for the reaction and workup.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Incomplete amination: The reaction between the sulfonyl chloride and ammonia may not have gone to completion. | - Ensure an adequate excess of the ammonia solution is used.- Increase the reaction time or gently warm the reaction mixture to drive the reaction to completion, while monitoring for potential side reactions. | |
| Loss of product during workup and purification: The product may be partially soluble in the aqueous phase during extraction or in the mother liquor after recrystallization. | - Perform multiple extractions of the aqueous layer to ensure complete recovery of the product.- Cool the recrystallization mixture thoroughly and for a sufficient amount of time to maximize crystal formation. Minimize the amount of solvent used for recrystallization. |
Issue 2: Formation of Impurities and Isomers
| Symptom | Possible Cause | Suggested Solution |
| Presence of multiple spots on TLC or peaks in GC-MS corresponding to isomers. | Lack of regioselectivity in the chlorosulfonation step: The sulfonyl group may substitute at other positions on the thiophene ring, leading to the formation of isomeric dichlorothiophene sulfonamides. For example, sulfochlorination of 2,5-dihalothiophenes can lead to mixtures of isomers.[3] | - Maintain a low reaction temperature during the addition of 2,5-dichlorothiophene to chlorosulfonic acid. This generally favors sulfonation at the less sterically hindered 3-position.- The order of addition (adding the thiophene to the acid) is important for controlling the reaction. |
| An impurity that is more polar than the desired product is observed. | Formation of 2,5-dichlorothiophene-3-sulfonic acid: This is a result of the hydrolysis of the sulfonyl chloride intermediate. | - As with addressing low yield, strictly adhere to anhydrous reaction and workup conditions. |
| Di-sulfonation: The use of a large excess of chlorosulfonic acid or higher reaction temperatures can lead to the introduction of a second sulfonyl group on the thiophene ring. | - Use a controlled molar ratio of chlorosulfonic acid to 2,5-dichlorothiophene.- Maintain a low reaction temperature throughout the chlorosulfonation step. |
Experimental Protocols
Note: These are generalized protocols based on standard organic synthesis procedures for chlorosulfonation and amination reactions. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.
Step 1: Synthesis of 2,5-Dichlorothiophene-3-sulfonyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl), add an excess of chlorosulfonic acid (e.g., 3-5 molar equivalents).
-
Cool the flask in an ice-salt bath to maintain a temperature of 0 to -5 °C.
-
Slowly add 2,5-dichlorothiophene (1 molar equivalent) dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours. Ensure the temperature of the reaction mixture does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as large amounts of HCl gas will be evolved.
-
The solid 2,5-dichlorothiophene-3-sulfonyl chloride will precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the product under vacuum. This intermediate is moisture-sensitive and should be used promptly in the next step.
Step 2: Synthesis of this compound
-
In a flask, suspend the crude 2,5-dichlorothiophene-3-sulfonyl chloride from the previous step in a suitable solvent like diethyl ether or dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 molar equivalents) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
If the product precipitates, collect it by vacuum filtration. If it remains in the organic phase, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent.
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of 2,5-Dichlorothiophene-3-sulfonamide and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dichlorothiophene-3-sulfonamide and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from the starting materials or arise from side reactions during the synthesis. These may include:
-
Isomeric Dichlorothiophenes: The synthesis of the 2,5-dichlorothiophene starting material can produce other isomers such as 2,3-, 2,4-, and 3,4-dichlorothiophene. These can be carried through the subsequent sulfonation and amination steps.
-
Unreacted 2,5-Dichlorothiophene: Incomplete sulfonation can lead to the presence of the starting material in the final product.
-
2,5-Dichlorothiophene-3-sulfonic acid: Hydrolysis of the intermediate 2,5-dichlorothiophene-3-sulfonyl chloride by moisture will produce the corresponding sulfonic acid.
-
Over-chlorinated thiophenes: The chlorination of thiophene can sometimes lead to tri- or tetrachlorinated thiophenes, which can then be converted to their corresponding sulfonamides.
-
Salts: Inorganic salts may be present from the work-up procedure.
Q2: My final product of this compound is a discolored oil and won't crystallize. What could be the issue?
A2: The presence of impurities often lowers the melting point and can prevent crystallization, resulting in an oil. The discoloration may be due to trace impurities or degradation products. It is recommended to first attempt to remove baseline impurities by washing a solution of the crude product in an organic solvent (like ethyl acetate or dichloromethane) with a saturated sodium bicarbonate solution to remove acidic impurities like the sulfonic acid, followed by a water wash and then a brine wash. Drying the organic layer over anhydrous sodium sulfate and concentrating it in vacuo should yield a solid. If the product remains oily, column chromatography is the recommended next step for purification.
Q3: What are the recommended starting conditions for column chromatography purification of this compound?
A3: For silica gel column chromatography, a good starting point for the elution solvent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution is often effective. Start with a low concentration of ethyl acetate in hexanes (e.g., 5-10%) and gradually increase the polarity. The separation can be monitored by Thin Layer Chromatography (TLC) to determine the optimal solvent ratio for eluting the desired compound while retaining more polar impurities.
Q4: Can I purify this compound by recrystallization? What solvents should I try?
A4: Yes, recrystallization is a common and effective method for purifying solid this compound. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good single solvents to screen are ethanol, methanol, isopropanol, and ethyl acetate.[1] If a single solvent is not effective, a two-solvent system can be employed. Common pairs include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. Dissolve the crude product in a minimum amount of the hot, more-soluble solvent, and then slowly add the less-soluble solvent until turbidity persists. Allow the solution to cool slowly to promote crystal formation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider extending the reaction time or adding a slight excess of the amine.[1] |
| Product degradation. | Sulfonamides can be unstable under harsh work-up conditions. Ensure the work-up is performed promptly and avoid prolonged exposure to strong acids or bases.[1] | |
| Hydrolysis of sulfonyl chloride intermediate. | The synthesis of the sulfonyl chloride and its subsequent reaction with the amine should be carried out under anhydrous conditions to prevent hydrolysis to the sulfonic acid.[1] | |
| Multiple Spots on TLC | Presence of starting materials or side-products. | Optimize the stoichiometry of the reactants. A slight excess of the amine can help to consume all of the sulfonyl chloride.[1] |
| Over-reaction. | Add the sulfonyl chloride dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize the formation of di-sulfonated byproducts. | |
| Product is an Oil | Presence of impurities. | Attempt purification by washing with bicarbonate solution followed by column chromatography. |
| Poor Separation on Column Chromatography | Incorrect solvent system. | Systematically screen different solvent systems with varying polarities. Consider using a different stationary phase, such as alumina, if silica gel is ineffective. |
| Product Contaminated with Sulfonic Acid | Hydrolysis of the sulfonyl chloride. | During work-up, wash the organic layer with a mild base like saturated sodium bicarbonate solution to extract the acidic sulfonic acid. |
Experimental Protocols
General Protocol for Recrystallization of this compound
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, water) at room temperature and upon heating. A suitable single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in one and insoluble in the other.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the solvent in which it is more soluble for a two-solvent system) and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. If using a two-solvent system, slowly add the second solvent (the one in which the compound is less soluble) to the hot solution until it becomes slightly cloudy. Reheat to clarify and then cool as described.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
General Protocol for Flash Column Chromatography of this compound
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives good separation of the desired product from impurities (Rf of the product should be around 0.3-0.4).
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly. Add another thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to start the flow. Collect fractions and monitor the elution by TLC.
-
Isolation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: 2,5-Dichlorothiophene-3-sulfonamide - Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the stability and degradation pathways of 2,5-Dichlorothiophene-3-sulfonamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound exhibits moderate stability, which is influenced by environmental factors such as pH, temperature, and light. Generally, it is stable across a wide pH range under normal conditions. However, exposure to extreme pH levels (below 2 or above 12), elevated temperatures, and certain wavelengths of light can lead to degradation.
Q2: Under what conditions is this compound most susceptible to degradation?
The compound is most susceptible to degradation under the following conditions:
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Extreme pH: Strong acidic (pH < 2) or basic (pH > 12) conditions can catalyze the hydrolysis of the sulfonamide bond, especially at elevated temperatures.[1]
-
High Temperatures: While possessing moderate thermal stability with a decomposition temperature generally exceeding 200°C, prolonged exposure to high temperatures can lead to thermal decomposition.[1]
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UV Radiation: Although specific photostability data is limited, related sulfonamides show susceptibility to photodegradation, particularly under UV-C radiation (254 nm).[1]
Q3: What are the recommended storage conditions for this compound?
To ensure the integrity of the compound, it is recommended to store this compound under the following conditions:
-
Temperature: 2-8°C for long-term storage.
-
Light: Protected from light, for instance, by using amber-colored vials or storing in a dark place.
-
Atmosphere: In a well-sealed container to protect from moisture and atmospheric contaminants.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Verify pH of the medium: Ensure the pH of your experimental medium is within a stable range for the compound (ideally between pH 2 and 12).
-
Prepare fresh solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of solvent-mediated degradation.
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Control temperature: Maintain a consistent and appropriate temperature throughout the experiment. Avoid unnecessary exposure to elevated temperatures.
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Protect from light: If the experimental setup involves exposure to light, consider using filtered light or performing experiments in the dark to prevent photodegradation.
-
Analyze for degradants: If inconsistencies persist, analyze the stock solution and the final assay solution for the presence of degradation products using a stability-indicating analytical method like HPLC or UPLC-MS/MS.
-
Issue 2: Appearance of unexpected peaks in HPLC/UPLC chromatograms.
-
Possible Cause: On-column degradation or degradation of the sample in the autosampler.
-
Troubleshooting Steps:
-
Check mobile phase pH: An inappropriate mobile phase pH can cause on-column degradation. Ensure the pH is compatible with the compound's stability.
-
Control column and autosampler temperature: High temperatures in the column compartment or autosampler can induce thermal degradation. Maintain these at a controlled, cool temperature.
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Minimize sample residence time: Reduce the time the sample spends in the autosampler before injection.
-
Use a suitable injection solvent: The solvent used to dissolve the sample should be chosen carefully to ensure the compound's stability.
-
Perform a forced degradation study: A controlled degradation study can help in identifying the retention times of potential degradation products, aiding in the interpretation of unexpected peaks.
-
Issue 3: Poor peak shape or shifting retention times in HPLC/UPLC analysis.
-
Possible Cause: Interaction of the compound or its degradants with the stationary phase, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Optimize mobile phase: Adjust the mobile phase composition, including the organic modifier and buffer concentration, to improve peak shape. For sulfonamides, an acidic mobile phase is often used.
-
Check for column contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.
-
Use a suitable column: Ensure the chosen column chemistry is appropriate for the analysis of a polar, acidic compound like a sulfonamide. A C18 column is a common starting point.
-
Ensure proper equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
-
Summary of Stability and Degradation Data
| Parameter | Condition | Stability | Potential Degradation Products | Degradation Pathway |
| pH | pH < 2 (Strong Acid) | Unstable | 2,5-Dichlorothiophene-3-sulfonic acid and ammonia | Acid-catalyzed hydrolysis of the sulfonamide bond. |
| pH 2-12 | Generally Stable | - | - | |
| pH > 12 (Strong Base) | Unstable | Sodium salt of 2,5-Dichlorothiophene-3-sulfonic acid and ammonia | Base-catalyzed hydrolysis of the sulfonamide bond. | |
| Temperature | > 200°C | Unstable | Sulfur oxides, nitrogen oxides, hydrogen chloride, and other fragments | Thermal decomposition involving cleavage of the S-N and C-Cl bonds. |
| Light | UV-C (254 nm) | Potentially Unstable | Photodegradation products (e.g., hydroxylated or dechlorinated species) | Photolytic cleavage and rearrangement. |
| Oxidation | Hydrogen Peroxide | Potentially Unstable | Oxidized thiophene ring (e.g., sulfoxide or sulfone) and other oxidized species | Oxidation of the sulfur atom in the thiophene ring. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
1.1. Sample Preparation:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
1.2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
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Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Thermal Degradation: Expose the solid compound to a dry heat of 105°C for 48 hours.
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Photolytic Degradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber. A control sample should be kept in the dark.
1.3. Sample Analysis:
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At appropriate time points, withdraw aliquots from the stressed samples.
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Neutralize the acidic and basic samples before analysis.
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Dilute all samples to a suitable concentration with the mobile phase.
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Analyze the samples using a validated stability-indicating UPLC-MS/MS method.
Protocol 2: UPLC-MS/MS Method for Analysis of Degradation Products
This protocol provides a starting point for the development of a UPLC-MS/MS method to separate and identify this compound and its degradation products.
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UPLC System: A high-pressure gradient UPLC system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient from low to high percentage of mobile phase B (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
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Column Temperature: 30°C.
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Injection Volume: 1-5 µL.
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Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer.
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Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of all potential degradants.
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Data Acquisition: Full scan mode to identify parent ions and product ion scan mode to obtain fragmentation patterns for structural elucidation.
Visualizations
Hypothesized Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways of this compound based on the known reactivity of sulfonamides and thiophene derivatives. These pathways are intended as a guide for identifying potential degradation products.
Caption: Hypothesized hydrolytic degradation pathway of this compound.
Caption: Hypothesized oxidative degradation pathway of this compound.
Experimental Workflow
The following diagram outlines the general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Functionalization of 2,5-Dichlorothiophene-3-sulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 2,5-Dichlorothiophene-3-sulfonamide. This resource addresses common challenges associated with the low reactivity of this substrate and offers guidance on optimizing reaction conditions.
I. Troubleshooting Guides
This section provides solutions to specific problems encountered during the functionalization of this compound, focusing on Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-alkylation of the sulfonamide group.
Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired coupled product when reacting this compound with an arylboronic acid.
Possible Causes and Solutions:
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Catalyst Inactivity: The choice of palladium catalyst and ligand is critical for activating the electron-deficient and sterically hindered C-Cl bonds of the thiophene core.
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Solution 1: Catalyst and Ligand Selection: For electron-deficient substrates, bulky and electron-rich phosphine ligands are often more effective. Consider using catalysts like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from Pd(OAc)₂ with a ligand such as SPhos.
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Solution 2: Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1-2 mol% to 5 mol%) to improve the reaction rate.
-
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Inappropriate Base: The base plays a crucial role in the transmetalation step. An unsuitable base can lead to poor activation of the boronic acid or decomposition of the starting material.
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Solution 1: Base Screening: Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. For challenging substrates, a stronger base like Cs₂CO₃ may be more effective.
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Solution 2: Solvent System: Ensure the chosen solvent system (e.g., dioxane/water, toluene/water) allows for adequate solubility of both the organic substrates and the inorganic base.
-
-
Reaction Temperature: Insufficient temperature may not provide the necessary activation energy for the C-Cl bond cleavage.
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Solution: Gradually increase the reaction temperature. For substrates with low reactivity, temperatures between 80-110 °C are often required. Monitor for potential decomposition at higher temperatures.
-
-
Regioselectivity Issues: In 2,5-dichlorothiophene derivatives, the two chlorine atoms may exhibit different reactivities.
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Solution: The regioselectivity can be influenced by the choice of ligand and reaction conditions. Analysis of the crude reaction mixture by techniques like ¹H NMR or GC-MS can help determine if a mixture of isomers is being formed. Fine-tuning the ligand and temperature may favor the desired isomer. For some dihaloheterocycles, ligand-free conditions have been shown to influence regioselectivity.
-
Buchwald-Hartwig Amination
Problem: Failure to form the desired C-N bond between this compound and a primary or secondary amine.
Possible Causes and Solutions:
-
Ligand Choice: The efficiency of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand.
-
Solution: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos, which are known to facilitate the amination of challenging aryl chlorides. The development of various generations of these ligands has expanded the scope to a wide range of amines.
-
-
Base Incompatibility: The choice of base is critical and must be strong enough to deprotonate the amine without causing side reactions.
-
Solution: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used strong bases in Buchwald-Hartwig aminations. The choice may depend on the pKa of the amine coupling partner.
-
-
Sulfonamide Interference: The acidic proton of the sulfonamide group (-SO₂NH₂) could potentially interfere with the basic reaction conditions.
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Solution 1: Protection Strategy: If N-H reactivity is a concern, consider protecting the sulfonamide nitrogen prior to the amination reaction.
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Solution 2: N-Alkylated Substrate: If the synthetic route allows, perform the Buchwald-Hartwig amination on an N-alkylated this compound derivative to avoid the acidic proton.
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N-Alkylation of the Sulfonamide
Problem: Low yield or no reaction when attempting to alkylate the nitrogen of the 3-sulfonamide group.
Possible Causes and Solutions:
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Poor Nucleophilicity of the Sulfonamide Anion: The nitrogen of the sulfonamide is not strongly nucleophilic, and the corresponding anion can be sterically hindered.
-
Solution 1: Strong Base and Anhydrous Conditions: Use a strong base such as NaH or K₂CO₃ in an anhydrous polar aprotic solvent like DMF or acetonitrile to fully deprotonate the sulfonamide.
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Solution 2: Alternative Alkylating Agents: If simple alkyl halides are ineffective, consider more reactive alkylating agents. For instance, alkylation of sulfonamides can be achieved using trichloroacetimidates under thermal conditions, which may proceed via an Sₙ1 pathway for alkylating agents that form stable carbocations.[1]
-
-
Steric Hindrance: The bulky chlorine atoms at the 2- and 5-positions, along with the sulfonyl group, can sterically hinder the approach of the alkylating agent.
-
Solution: Use less sterically demanding alkylating agents if possible. For bulkier groups, reaction times may need to be extended, and temperatures increased. Unsubstituted sulfonamides generally provide better yields than N-substituted ones in certain alkylation methods.[1]
-
II. Frequently Asked Questions (FAQs)
Q1: Which of the two chlorine atoms on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The relative reactivity of the chlorine atoms at the C2 and C5 positions can be influenced by both electronic and steric factors. The electron-withdrawing sulfonamide group at C3 will affect the electron density at the adjacent C2 position. In related dihaloheteroarenes, regioselectivity is often controlled by the choice of ligand and palladium catalyst.[2] It is recommended to perform a small-scale test reaction and analyze the product mixture to determine the regioselectivity under your specific conditions.
Q2: Can the sulfonamide group itself react under the conditions of Suzuki or Buchwald-Hartwig reactions?
A2: The N-H bond of the sulfonamide is acidic and can react with the strong bases used in these coupling reactions. This can potentially complicate the reaction by consuming base or interacting with the catalyst. If this is suspected, protecting the sulfonamide nitrogen (e.g., as a tert-butyl or other suitable protecting group) before the cross-coupling step is a viable strategy.
Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?
A3: Based on studies of similar bromothiophene sulfonamides, a good starting point would be to use Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a bulky phosphine ligand (like SPhos), with K₂CO₃ or Cs₂CO₃ as the base in a solvent system like dioxane/water (4:1) or toluene/ethanol/water, at a temperature of 80-100 °C.
Q4: Are there alternative methods to N-alkylation using alkyl halides and a base?
A4: Yes, transition-metal-catalyzed methods have been developed for the N-alkylation of sulfonamides. For example, iridium complexes can catalyze the N-alkylation of sulfonamides with alcohols in water. Another approach involves the use of trichloroacetimidates as alkylating agents, which can be effective for sulfonamides, particularly those that are unsubstituted on the nitrogen.[1]
III. Data Presentation
The following tables provide a summary of typical conditions for related reactions, which can serve as a starting point for the optimization of this compound functionalization.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 60-90 | A standard, reliable catalyst for many applications. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 70-95 | Effective for less reactive aryl chlorides. |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90-110 | 65-92 | Good for heteroaromatic substrates. |
| Ligand-free (Jeffery conditions) | Na₂CO₃ | Toluene/H₂O | 80-100 | Variable | Can offer different regioselectivity for some substrates. |
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Base | Solvent | Temperature (°C) | Amine Scope |
| XPhos | NaOtBu | Toluene or Dioxane | 80-110 | Primary & Secondary Amines |
| SPhos | Cs₂CO₃ | Toluene | 100 | Primary Amines, Anilines |
| BrettPhos | LHMDS | THF or Toluene | 80-100 | Primary Amines |
| BippyPhos | K₃PO₄ | t-Amyl alcohol | 110 | Broad scope including NH-heterocycles.[3] |
IV. Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1-0.2 M concentration with respect to the limiting reagent).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
V. Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield functionalization.
References
- 1. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions [organic-chemistry.org]
- 2. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of 2,5-Dichlorothiophene-3-sulfonamide during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,5-Dichlorothiophene-3-sulfonamide during chemical reactions.
Troubleshooting Guides
Issue 1: Decomposition during N-Alkylation or N-Arylation Reactions
Symptoms:
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Low or no yield of the desired N-substituted product.
-
Formation of a complex mixture of byproducts.
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Discoloration of the reaction mixture (darkening).
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Presence of inorganic salts (e.g., ammonium chloride) upon workup, suggesting S-N bond cleavage.
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Spectroscopic data (NMR, MS) indicating the loss of the sulfonamide group or modification of the thiophene ring.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Harsh Reaction Conditions | Temperature Control: Maintain the reaction temperature as low as possible to achieve a reasonable reaction rate. For many N-alkylation reactions, starting at room temperature or even 0 °C is advisable. Monitor the reaction progress closely to avoid prolonged heating. Sulfonamides generally exhibit moderate thermal stability, but decomposition can occur at elevated temperatures, typically exceeding 200°C.[1] pH Control: Avoid strongly acidic or basic conditions. Extreme pH values (pH < 2 or pH > 12) can promote the hydrolysis of the sulfonamide bond.[1] If a base is required, use a milder, non-nucleophilic base. |
| Incompatible Base | Base Selection: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can deprotonate the sulfonamide nitrogen, but may also promote side reactions or decomposition of the thiophene ring. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). |
| Solvent Effects | Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices for dissolving this compound.[1] However, be aware that DMF can decompose at higher temperatures to generate dimethylamine, which can act as a nucleophile. Acetonitrile or tetrahydrofuran (THF) can be suitable alternatives. |
| Catalyst-Induced Decomposition | Catalyst Screening: For N-arylation reactions (e.g., Buchwald-Hartwig amination), the choice of palladium catalyst and ligand is crucial. Some catalyst systems may be too reactive and lead to decomposition. Screen a variety of ligands, including those known for their stability and effectiveness at lower temperatures. |
Experimental Protocol: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or THF) under an inert atmosphere (e.g., nitrogen or argon), add a mild base (e.g., K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is sluggish at room temperature, gently warm the mixture to 40-50 °C and continue to monitor.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting N-Alkylation/Arylation:
Issue 2: Decomposition during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptoms:
-
Formation of de-halogenated or proto-de-sulfonated byproducts.
-
Precipitation of palladium black, indicating catalyst decomposition.
-
Low conversion of starting material.
-
Inconsistent results between batches.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Incompatible Catalyst/Ligand System | Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination and suppress side reactions. For Suzuki couplings, consider ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, Josiphos or BrettPhos ligands may be effective.[2][3] Catalyst Loading: High catalyst loadings can sometimes lead to increased side reactions. While a higher loading might be necessary for unreactive substrates, it's often beneficial to start with a lower loading (e.g., 1-2 mol %) and increase it if necessary. |
| Base-Induced Decomposition | Base Strength and Solubility: Strong, poorly soluble bases can create localized areas of high basicity, leading to decomposition. Consider using a weaker, more soluble base like K₃PO₄ or CsF. For sensitive substrates, a bicarbonate base may be a viable option, although longer reaction times might be required. |
| Solvent Choice | Solvent Degassing: Ensure that the solvent is thoroughly degassed before use to remove oxygen, which can deactivate the palladium catalyst. Solvent Type: Toluene, dioxane, and THF are commonly used solvents for cross-coupling reactions. The choice of solvent can influence the solubility of the base and the stability of the catalytic species. |
| Reaction Temperature | Temperature Optimization: While many cross-coupling reactions are run at elevated temperatures, it is important to find the minimum temperature required for the reaction to proceed at a reasonable rate. For highly activated substrates, it may be possible to run the reaction at or near room temperature. |
Experimental Protocol: General Procedure for Suzuki Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid or ester (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %) and the ligand, if required.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., toluene/water or dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Signaling Pathway for Catalyst Selection in Cross-Coupling:
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathways involve the cleavage of the sulfonamide (S-N) bond and potential degradation of the thiophene ring.[1] Under harsh acidic or basic conditions, hydrolysis of the sulfonamide can occur, leading to the formation of the corresponding sulfonic acid and ammonia. At high temperatures, thermal decomposition can lead to the liberation of sulfur oxides, nitrogen oxides, and hydrogen chloride.[1] Strong bases can also induce ring-opening of the thiophene moiety.
Q2: What is the optimal pH range for reactions involving this compound?
A2: this compound is most stable in a neutral to mildly acidic pH range. It is advisable to maintain the reaction pH between 4 and 9 to minimize hydrolytic degradation.[1] If a reaction requires basic conditions, it is best to use the mildest base possible and to keep the reaction time as short as possible.
Q3: Can I use a protecting group for the sulfonamide nitrogen to improve stability?
A3: Yes, protecting the sulfonamide nitrogen can be a viable strategy to enhance stability, particularly in reactions where the N-H proton might interfere or where the sulfonamide group is sensitive to the reaction conditions. A common protecting group for sulfonamides is the tert-butoxycarbonyl (Boc) group, which can be installed using di-tert-butyl dicarbonate (Boc₂O) and a base like 4-dimethylaminopyridine (DMAP). The Boc group can be subsequently removed under acidic conditions.
Q4: How should I store this compound to ensure its stability?
A4: The compound should be stored in a cool, dry place, away from light and moisture. Recommended storage is at 2-8 °C.[1] Ensure the container is tightly sealed to prevent hydrolysis from atmospheric moisture.
Q5: What analytical techniques are best for monitoring the decomposition of this compound?
A5: A combination of techniques is recommended for monitoring both the reaction progress and potential decomposition:
-
Thin-Layer Chromatography (TLC): Useful for a quick assessment of the consumption of starting material and the formation of new spots, which could be the desired product or degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the components of the reaction mixture, allowing for the identification of the desired product and potential byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final product and identify any structural changes that may indicate decomposition, such as the disappearance of the sulfonamide N-H protons or shifts in the aromatic protons of the thiophene ring.
Quantitative Stability Data Summary:
| Condition | Stability | Potential Degradation Products | Notes |
| Temperature | Stable up to ~200 °C | Sulfur oxides, nitrogen oxides, HCl | Decomposition temperature is typical for sulfonamides.[1] |
| pH < 2 | Unstable | 2,5-Dichlorothiophene-3-sulfonic acid, NH₄⁺ | Hydrolysis of the sulfonamide bond is acid-catalyzed. |
| pH 4-9 | Generally Stable | - | Optimal working pH range.[1] |
| pH > 12 | Unstable | 2,5-Dichlorothiophene-3-sulfonate, Ring-opened products | Base-catalyzed hydrolysis and potential thiophene ring cleavage. |
| Strong Bases (e.g., NaH) | Potentially Unstable | Ring-opened products, complex mixture | Strong bases can deprotonate the sulfonamide but may also attack the thiophene ring. |
| UV Light | Potentially Unstable | Photodegradation products | Specific studies are limited, but related sulfonamides show variable photostability.[1] |
References
Technical Support Center: Byproduct Analysis in the Chlorination and Sulfonation of Thiophene
Welcome to the technical support center for the analysis of byproducts in the chlorination and sulfonation of thiophene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying, minimizing, and troubleshooting byproduct formation during these critical synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Chlorination of Thiophene
Q1: My chlorination of thiophene is producing a mixture of monochlorinated, dichlorinated, and other polychlorinated products. How can I improve the selectivity for a specific chlorinated thiophene?
A1: The formation of polychlorinated byproducts is a common challenge due to the high reactivity of the thiophene ring, which is significantly more reactive towards halogenation than benzene.[1][2] To enhance selectivity, consider the following troubleshooting steps:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to thiophene. An excess of the chlorinating agent is the primary cause of polychlorination. For monochlorination, use a stoichiometric amount or a slight excess of thiophene.[1]
-
Reaction Temperature: Maintain a low reaction temperature. Electrophilic aromatic substitution is exothermic, and lower temperatures can help control the reaction rate and reduce over-chlorination.[1][2] For instance, some highly selective procedures are conducted at temperatures between -10°C and 0°C.[1][3]
-
Slow Addition of Reagents: Add the chlorinating agent slowly or in portions to the thiophene solution. This maintains a low instantaneous concentration of the chlorinating agent, favoring the initial monochlorination over subsequent reactions.
-
Choice of Chlorinating Agent: Milder chlorinating agents like N-chlorosuccinimide (NCS) can offer better control and selectivity for monochlorination compared to stronger agents like molecular chlorine (Cl₂).[3] Sulfuryl chloride (SO₂Cl₂) is also a convenient reagent for monochlorination at low temperatures.[3]
Q2: I am observing the formation of addition products in my chlorination reaction. How can I avoid these?
A2: The formation of chlorine addition products can occur, particularly when using molecular chlorine.[1][3] These byproducts can often be addressed by a post-reaction treatment. Heating the reaction mixture with an aqueous alkali solution (e.g., NaOH or KOH) after the chlorination is complete can help decompose these addition products.[3]
Q3: How can I selectively synthesize 2-chlorothiophene with high purity?
A3: For the selective synthesis of 2-chlorothiophene, a recommended method involves the in-situ generation of chlorine from hydrogen peroxide and concentrated hydrochloric acid at low temperatures (-10 to 0 °C).[1][3] This method provides good control over the reaction, leading to high yields and purity with minimal formation of 3-chloro and dichloro isomers.[3]
Q4: What is the best approach for synthesizing 2,5-dichlorothiophene?
A4: A common and effective method is the direct chlorination of 2-chlorothiophene.[1][3] After the chlorination step, treating the reaction mixture with an alkali is crucial to decompose any addition byproducts that may have formed.[1][3]
Sulfonation of Thiophene
Q1: My sulfonation of thiophene is resulting in a dark, tarry mixture with low yield of the desired sulfonic acid. What could be the cause?
A1: Thiophene is highly reactive towards sulfonation and can be prone to polymerization or decomposition under strongly acidic or high-temperature conditions.[4] To avoid this:
-
Control Reaction Temperature: The sulfonation of thiophene should be carried out at mild, controlled temperatures to prevent degradation of the thiophene ring.[5]
-
Choice of Sulfonating Agent: While concentrated or fuming sulfuric acid can be used, alternative sulfonating agents might offer better control. For instance, using bis(trimethylsilyl) sulfate can sulfonate thiophene, and using an excess of this reagent can suppress tar formation.[6]
-
Reaction Time: Monitor the reaction progress to avoid prolonged exposure to harsh conditions, which can lead to byproduct formation.
Q2: I am seeing evidence of disulfonated byproducts in my product mixture. How can I favor monosulfonation?
A2: The formation of disulfonated byproducts occurs when the reaction conditions are too harsh or when an excess of the sulfonating agent is used. To favor monosulfonation:
-
Stoichiometry: Use a controlled amount of the sulfonating agent.
-
Temperature Control: Maintain a consistent and mild reaction temperature. Over-sulfonation is more likely at elevated temperatures.[5]
Q3: Is the sulfonation of thiophene reversible?
A3: Yes, the sulfonation of aromatic compounds, including thiophene, is a reversible reaction.[7][8] The presence of water can drive the equilibrium back towards the starting materials (desulfonation).[7] To push the reaction towards the product, it is important to use concentrated reagents.
Troubleshooting Guides
Chlorination of Thiophene: Byproduct Troubleshooting
| Byproduct | Potential Cause | Recommended Solution |
| Polychlorinated Thiophenes (Di-, Tri-, Tetra-) | Excess chlorinating agent.[1][2] | Use a stoichiometric amount or a slight excess of thiophene for monochlorination.[1] |
| High reaction temperature.[1] | Lower the reaction temperature (e.g., -10 to 0 °C).[1][3] | |
| Prolonged reaction time. | Monitor the reaction by GC or TLC and stop it once the desired product is maximized. | |
| Addition Products | Use of strong chlorinating agents like Cl₂.[3] | Heat the reaction mixture with an aqueous alkali solution (e.g., NaOH) after chlorination to decompose addition products.[3] |
| 3-Chlorothiophene Isomer | Non-selective reaction conditions. | Use reaction conditions that favor electrophilic substitution at the more reactive 2- and 5-positions. The formation of significant amounts of the 3-chloro isomer is less common in direct chlorination.[2] |
| Tar/Polymeric Material | Use of strong Lewis acid catalysts (e.g., AlCl₃) which can react with thiophene.[1] | Use milder conditions or alternative catalysts. |
| High reaction temperatures.[1] | Maintain strict temperature control. |
Sulfonation of Thiophene: Byproduct Troubleshooting
| Byproduct | Potential Cause | Recommended Solution |
| Disulfonated Thiophenes | Excess sulfonating agent. | Use a controlled molar ratio of the sulfonating agent to thiophene. |
| High reaction temperature.[5] | Maintain a mild and controlled reaction temperature. | |
| Thiophene Sulfonyl Fluoride | Use of fluosulfonic acid as the sulfonating agent.[9] | This is an expected product with this reagent. If the sulfonic acid is desired, the sulfonyl fluoride can be hydrolyzed.[9] |
| Tar/Polymeric Material | Strongly acidic conditions and high temperatures.[4] | Use milder sulfonating agents or ensure strict temperature control. |
| Unreacted Thiophene | Reversibility of the reaction due to the presence of water.[7] | Use concentrated reagents to minimize water content. |
| Insufficient reaction time or temperature. | Cautiously increase the reaction time or temperature while monitoring for byproduct formation. |
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Chlorothiophene using Hydrogen Peroxide and Hydrochloric Acid
This protocol is adapted from a high-yield method that minimizes byproduct formation.[1][3]
Materials:
-
Thiophene
-
Concentrated Hydrochloric Acid (35%)
-
Hydrogen Peroxide (35%)
-
Triethylamine
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a mechanically stirred reaction vessel, add 600 mL of 35% hydrochloric acid, 105 g of thiophene, and 3 mL of triethylamine.
-
Cool the mixture to a temperature between -10 °C and 0 °C.
-
Slowly add 150 g of 35% hydrogen peroxide dropwise to the reaction mixture, ensuring the temperature is maintained between -10 °C and 0 °C. The addition may take 8-10 hours.
-
After the addition is complete, continue stirring the mixture at the same temperature for 12 hours.
-
Allow the reaction mixture to stand and separate into layers.
-
Extract the aqueous layer three times with an appropriate amount of ethyl acetate.
-
Combine all the organic layers and wash with saturated brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentrate the organic layer under reduced pressure to obtain 2-chlorothiophene.
Expected Outcome: High yield (e.g., ~96%) and high purity (e.g., ~99%) of 2-chlorothiophene with low levels of 3-chloro and dichloro isomers.[3]
Protocol 2: Synthesis of Thiophene-2-Sulfonic Acid using Fluosulfonic Acid
This protocol is based on a patented method.[9]
Materials:
-
Thiophene (84 g)
-
Fluosulfonic acid (300 g)
-
Water (2000 g)
-
Barium hydroxide crystals (1150 g)
Procedure:
-
Mix 84 grams of thiophene with 300 grams of fluosulfonic acid over a two-hour period, maintaining the temperature between 0 °C and 5 °C with agitation.
-
Continue to agitate the mixture at this temperature for an additional 2 hours.
-
To the reaction mixture, add 2000 grams of water and 1150 grams of barium hydroxide crystals with agitation.
-
Heat the mixture to 90 °C for approximately 2 hours. This will form the barium salt of thiophene sulfonic acid and precipitate insoluble barium fluoride.
-
The resulting barium thiophene sulfonate can be isolated and subsequently treated with sulfuric acid to yield thiophene-2-sulfonic acid.
Visualizations
Chlorination Pathways of Thiophene
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. Thiophene-2-sulfonic acid | 79-84-5 | Benchchem [benchchem.com]
- 6. afinitica.com [afinitica.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US2480465A - Thiophene sulfonic acid preparation - Google Patents [patents.google.com]
Validation & Comparative
Comparative Oncology Study: Thiophenesulfonamide Derivatives in Cancer Research
A Detailed Analysis for Researchers, Scientists, and Drug Development Professionals
Thiophenesulfonamide derivatives have emerged as a promising class of compounds in cancer research, exhibiting a wide range of antitumor activities. This guide provides a comparative analysis of several key thiophenesulfonamide derivatives, summarizing their efficacy, detailing their mechanisms of action, and providing comprehensive experimental protocols to support further investigation.
In Vitro Cytotoxicity: A Comparative Overview
The anticancer potential of various thiophenesulfonamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical Cancer) | 7.2 ± 1.12 | Doxorubicin | Not specified |
| MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | Doxorubicin | Not specified | |
| MCF-7 (Breast Cancer) | 7.13 ± 0.13 | Doxorubicin | Not specified | |
| N-ethyl toluene-4-sulfonamide | HeLa (Cervical Cancer) | 10.9 ± 1.01 | Doxorubicin | Not specified |
| MDA-MB-231 (Breast Cancer) | 19.22 ± 1.67 | Doxorubicin | Not specified | |
| MCF-7 (Breast Cancer) | 12.21 ± 0.93 | Doxorubicin | Not specified | |
| Thiophene-based Thiazole Sulfonamide Derivatives | MCF-7 (Breast Cancer) | Lower than Doxorubicin | Doxorubicin | Not specified |
| Compound 17 (a novel sulfonamide derivative) | MDA-MB-231 (Breast Cancer) | 66.6 | 5-Fluorouracil | 77.28 |
| Various Sulfonamide Derivatives | MDA-MB-468 (Breast Cancer) | < 30 | Not specified | Not specified |
| MCF-7 (Breast Cancer) | < 128 | Not specified | Not specified | |
| HeLa (Cervical Cancer) | < 360 | Not specified | Not specified |
Mechanisms of Action: Elucidating the Signaling Pathways
Thiophenesulfonamide derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cancer cell proliferation and survival.
Apoptosis Induction by Benzo[b]thiophenesulfonamide 1,1-dioxide Derivatives
One of the well-studied mechanisms is the induction of apoptosis by benzo[b]thiophenesulfonamide 1,1-dioxide derivatives in cancer cells. This process is mediated by the generation of reactive oxygen species (ROS), which triggers a cascade of events leading to cell death.
This pathway highlights the central role of ROS in initiating mitochondrial-dependent apoptosis, involving the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[1] Some evidence also suggests the involvement of caspase-8, indicating a potential cross-talk between the intrinsic and extrinsic apoptotic pathways.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed protocols for the key experimental assays are provided below.
Cell Culture
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and HT-29 (colorectal adenocarcinoma) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. In this context, it is used to measure the levels of key apoptosis-related proteins.
-
Protein Extraction:
-
Treat cells with the thiophenesulfonamide derivative for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Conclusion and Future Directions
The comparative data presented in this guide underscore the significant potential of thiophenesulfonamide derivatives as a versatile scaffold for the development of novel anticancer agents. The varying degrees of cytotoxicity against different cancer cell lines highlight the importance of structure-activity relationship (SAR) studies to optimize their efficacy and selectivity.
Future research should focus on:
-
Expanding the library of derivatives: Synthesizing and screening a wider range of thiophenesulfonamide analogues to identify compounds with improved potency and broader anticancer activity.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by the most promising derivatives to understand their mechanisms of action comprehensively.
-
In vivo evaluation: Translating the promising in vitro results into preclinical animal models to assess the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds.
-
Combination therapies: Investigating the synergistic effects of thiophenesulfonamide derivatives with existing chemotherapeutic agents to potentially overcome drug resistance and enhance treatment outcomes.
By systematically exploring these avenues, the full therapeutic potential of thiophenesulfonamide derivatives in the fight against cancer can be realized.
References
Comparative Guide to the Structure-Activity Relationship of 2,5-Dichlorothiophene-3-sulfonamide Analogs as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,5-dichlorothiophene-3-sulfonamide analogs, focusing on their structure-activity relationships (SAR) as inhibitors of carbonic anhydrase (CA). The information presented herein is curated from scientific literature to aid in the rational design of novel and potent enzyme inhibitors.
Introduction
The this compound scaffold is a key pharmacophore in the design of various enzyme inhibitors. Notably, analogs of this structure have demonstrated significant inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes that play crucial roles in physiological and pathological processes. Understanding the structure-activity relationships of these compounds is paramount for developing isoform-selective inhibitors with improved therapeutic profiles for conditions such as glaucoma, epilepsy, and certain types of cancer.
Core Structure and Analogs
The fundamental structure consists of a thiophene ring substituted with two chlorine atoms at positions 2 and 5, and a sulfonamide group at position 3. Structure-activity relationship studies typically involve modifications at the sulfonamide nitrogen (R1 and R2) to explore the impact on inhibitory potency and selectivity.
General Structure of this compound Analogs
Comparative Biological Activity
Table 1: Representative Inhibitory Activity (Kᵢ in nM) of Thiophene-based Sulfonamide Analogs Against hCA Isoforms
| Compound ID | R1 | R2 | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Parent | H | H | 150 | 25 | 45 | 58 |
| Analog 1 | CH₃ | H | 250 | 12 | 28 | 35 |
| Analog 2 | C₂H₅ | H | 320 | 18 | 35 | 42 |
| Analog 3 | Benzyl | H | 180 | 8 | 15 | 22 |
| Analog 4 | Acetyl | H | >1000 | 250 | 150 | 180 |
| Acetazolamide | - | - | 250 | 12 | 25 | 5.7 |
Note: The data in this table are illustrative and compiled from various sources on thiophene sulfonamides to demonstrate general SAR trends. They do not represent a direct experimental comparison of this compound analogs from a single study.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of thiophene sulfonamide analogs, several key SAR observations can be made:
-
Unsubstituted Sulfonamide: The parent, unsubstituted sulfonamide (-SO₂NH₂) is crucial for binding to the zinc ion in the active site of carbonic anhydrase.
-
N-Alkylation: Small alkyl substitutions on the sulfonamide nitrogen (e.g., methyl, ethyl) are generally well-tolerated and can lead to potent inhibition, particularly against the highly active isoform hCA II.
-
N-Arylation/Alkylation: Larger substituents, such as a benzyl group, can enhance inhibitory activity. This is likely due to additional interactions with hydrophobic and hydrophilic residues in the active site cavity.
-
N-Acylation: Acylation of the sulfonamide nitrogen generally leads to a significant decrease in inhibitory potency. This is attributed to the reduced acidity of the sulfonamide proton, which is critical for coordination with the zinc ion.
-
Selectivity: Modifications to the N-substituents can influence the selectivity profile against different CA isoforms. For instance, specific substitutions may favor interactions with the unique active site residues of tumor-associated isoforms like hCA IX and hCA XII over the ubiquitous hCA I and II.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectrophotometry)
A common and accurate method for measuring the inhibition of carbonic anhydrase is the stopped-flow spectrophotometric assay.[1][2] This method monitors the CA-catalyzed hydration of carbon dioxide.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of the hCA isoenzyme in the buffer. Prepare serial dilutions of the test compounds in DMSO.
-
Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the desired concentration of the inhibitor and the pH indicator.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water from the second syringe.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a change in pH.
-
Data Analysis: Calculate the initial rates of the enzymatic reaction in the presence and absence of the inhibitor. Determine the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determination of Kᵢ: Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which relates the IC₅₀ to the Michaelis-Menten constant (Kₘ) of the substrate and the substrate concentration.
Visualizations
Workflow for Structure-Activity Relationship Studies
The following diagram illustrates a typical workflow for conducting SAR studies in drug discovery.
Caption: A generalized workflow for SAR studies.
Carbonic Anhydrase Inhibition by Sulfonamides
This diagram illustrates the mechanism of carbonic anhydrase inhibition by sulfonamide-based inhibitors.
Caption: Mechanism of CA inhibition by sulfonamides.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent carbonic anhydrase inhibitors. The structure-activity relationship insights suggest that strategic modifications of the sulfonamide moiety can lead to enhanced potency and potentially improved isoform selectivity. Further systematic studies focusing on a diverse range of N-substituted analogs are warranted to fully explore the therapeutic potential of this chemical class. The experimental protocols and workflows provided in this guide offer a framework for researchers to design and execute such studies, ultimately contributing to the discovery of novel and effective enzyme inhibitors.
References
2,5-Dichlorothiophene-3-sulfonamide: A Comparative Analysis of its Potential as a Carbonic Anhydrase Inhibitor
For Immediate Release
In the landscape of carbonic anhydrase (CA) inhibitors, a class of drugs critical in treating conditions like glaucoma, epilepsy, and certain cancers, the exploration of novel scaffolds continues to be a priority for researchers and drug development professionals. This guide provides a comparative analysis of 2,5-Dichlorothiophene-3-sulfonamide as a potential carbonic anhydrase inhibitor, juxtaposed with established clinical drugs: Acetazolamide, Dorzolamide, and Brinzolamide. Due to the limited publicly available inhibition data for this compound, this comparison incorporates data from structurally related thiophene sulfonamides to provide a substantive evaluation.
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their inhibition can modulate pH homeostasis and fluid secretion, forming the basis of their therapeutic applications.[1] Sulfonamides represent a major class of CA inhibitors, with their primary sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[2][3]
Comparative Inhibitory Activity
The inhibitory potential of a compound against a specific carbonic anhydrase isoform is typically quantified by its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). A lower value indicates greater potency. The following table summarizes the available inhibitory data for known drugs and representative thiophene sulfonamides against key human (h) CA isoforms: the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.
| Compound | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA IX (Ki in nM) | hCA XII (Ki in nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | >10,000 | 3.5 | 54 | 4.5 |
| Brinzolamide | 3,100 | 3.1 | 4.1 | 5.7 |
| Thiophene-2-sulfonamide | 224-7544 | 2.2-7.7 | 5.4-811 | 3.4-239 |
| 4-Substituted Thiophene-2-sulfonamides | - | Nanomolar potency | - | - |
| Thiophene-based sulfonamides | 66.49 - 234,990 | 74.88 - 38,040 | - | - |
Note: Data for thiophene sulfonamides are presented as ranges from various studies due to the lack of specific data for this compound. The inhibitory activity can vary significantly based on the specific substitutions on the thiophene ring.[4][5]
From the data, it is evident that thiophene sulfonamides, as a class, exhibit potent, often nanomolar-level, inhibition of hCA II, comparable to the clinically used drugs Dorzolamide and Brinzolamide.[4][6] Their activity against other isoforms, such as the tumor-associated hCA IX and hCA XII, is also noteworthy, suggesting potential applications in oncology.[4] The wide range of reported Ki values for different thiophene sulfonamide derivatives underscores the significant impact of substitution patterns on inhibitory potency and isoform selectivity.[5]
Experimental Protocols: Carbonic Anhydrase Inhibition Assay
The determination of carbonic anhydrase inhibitory activity is crucial for the evaluation of potential drug candidates. A commonly employed method is the stopped-flow CO₂ hydration assay.
Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by a rapid change in pH, which is detected by a pH indicator dye.
Detailed Methodology:
-
Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). The test inhibitor, such as this compound, and a standard inhibitor (e.g., Acetazolamide) are dissolved in a minimal amount of an organic solvent (like DMSO) and then diluted with the assay buffer to various concentrations.
-
Reaction Mixture: The assay is performed in a stopped-flow instrument. One syringe contains the CA enzyme solution pre-incubated with the inhibitor (or buffer for control) and a pH indicator (e.g., p-nitrophenol). The second syringe contains a CO₂-saturated buffer solution.
-
Measurement: The contents of the two syringes are rapidly mixed, initiating the CO₂ hydration reaction. The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at a specific wavelength.
-
Data Analysis: The initial rate of the reaction is calculated from the linear phase of the absorbance change. The percentage of inhibition for each inhibitor concentration is determined by comparing the inhibited rate to the uninhibited rate. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be subsequently determined using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of carbonic anhydrase inhibition and a typical experimental workflow for evaluating inhibitors.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: Experimental workflow for evaluating carbonic anhydrase inhibitors.
Conclusion
References
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2,5-Dichlorothiophene-3-sulfonamide Derivatives: In Vitro Potency and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro cytotoxic activity of 2,5-Dichlorothiophene-3-sulfonamide has been evaluated against several human cancer cell lines. The data presented below summarizes the half-maximal growth inhibitory concentrations (GI₅₀) of a representative this compound derivative in comparison to the standard chemotherapeutic drug, Doxorubicin.
| Compound | Cell Line | Cancer Type | GI₅₀ / IC₅₀ (µM) |
| This compound | HeLa | Cervical Cancer | 7.2 ± 1.12[1] |
| MDA-MB-231 | Breast Cancer | 4.62 ± 0.13[1] | |
| MCF-7 | Breast Cancer | 7.13 ± 0.13[1] | |
| Doxorubicin | HeLa | Cervical Cancer | ~0.01 - 0.1 |
| MDA-MB-231 | Breast Cancer | ~0.02 - 0.5[2][3] | |
| MCF-7 | Breast Cancer | ~0.03 - 0.8[4] | |
| Indisulam | Various Solid Tumors | - | Limited efficacy in clinical trials[5][6] |
Note: The IC₅₀ values for Doxorubicin are approximate ranges gathered from multiple sources and can vary based on experimental conditions. The efficacy of Indisulam is noted from clinical trial results rather than specific IC50 values against these cell lines.
In Vivo Efficacy: Insights from Alternative Compounds
While specific in vivo data for this compound is not currently available, studies on other sulfonamides and Doxorubicin in xenograft models provide a valuable benchmark for potential future investigations.
| Compound | Animal Model | Tumor Model | Key Findings |
| Doxorubicin | Nude Mice | HeLa Xenograft | Significant inhibition of tumor growth.[7][8] |
| Nude Mice | MDA-MB-231 Xenograft | Prolonged tumor growth delay.[2][3] | |
| Nude Mice | MCF-7 Xenograft | Effective tumor growth suppression.[9][10][11] | |
| Indisulam | Nude Mice | Various Xenografts (including neuroblastoma, cervical, and colorectal cancer) | Demonstrated anti-tumor role and induced tumor regression.[12][13] |
Proposed Mechanism of Action and Experimental Workflows
To facilitate a deeper understanding of the scientific methodology and the biological pathways involved, the following diagrams illustrate the proposed mechanism of action for this compound and the general workflows for in vitro and in vivo efficacy testing.
References
- 1. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genetic and compound screens uncover factors modulating cancer cell response to indisulam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Targeting the spliceosome through RBM39 degradation results in exceptional responses in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Synthetic Edge: Unveiling the Advantages of 2,5-Dichlorothiophene-3-sulfonamide in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of optimal building blocks is a critical step in the synthesis of novel compounds. Among the diverse array of heterocyclic scaffolds, thiophene-based molecules are of significant interest due to their prevalence in a wide range of biologically active compounds. This guide provides a comprehensive comparison of 2,5-Dichlorothiophene-3-sulfonamide with similar building blocks, highlighting its unique advantages in synthetic applications, supported by experimental data and detailed protocols.
This compound is a versatile intermediate, particularly noted for its role in the synthesis of complex pharmaceutical agents. Its distinct substitution pattern, featuring two chlorine atoms and a sulfonamide group on the thiophene ring, imparts specific reactivity and properties that can be leveraged to enhance synthetic outcomes. This comparison will focus on its performance in the widely utilized Suzuki-Miyaura cross-coupling reaction and its implications for the biological activity of the resulting products, particularly as anticancer agents and carbonic anhydrase inhibitors.
Comparative Analysis of Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the halogenated thiophene core is a key determinant of the reaction's efficiency. Here, we compare the performance of this compound with a structurally related building block, 5-Bromothiophene-2-sulfonamide.
Table 1: Comparison of Reported Yields in Suzuki-Miyaura Coupling of Thiophenesulfonamide Building Blocks
| Building Block | Coupling Partner (Arylboronic Acid) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromothiophene-2-sulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | (--INVALID-LINK--) |
| 5-Bromothiophene-2-sulfonamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 82 | (--INVALID-LINK--) |
| 5-Bromothiophene-2-sulfonamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 78 | (--INVALID-LINK--) |
| 2,5-Dibromo-3-methylthiophene | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 58 (mono-arylated) | [1](--INVALID-LINK--) |
| 2,5-Dibromo-3-methylthiophene | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 63 (di-arylated) | [1](--INVALID-LINK--) |
*Note: Data for 2,5-Dibromo-3-methylthiophene is included to illustrate the reactivity of di-halogenated thiophenes in mono- and di-arylation reactions. A direct yield for a Suzuki-Miyaura coupling of this compound is not available in the searched literature, highlighting a potential research gap. Based on known reactivity trends, the coupling of the chloro-substituted compound would likely require more forcing conditions (e.g., stronger activating ligands for the palladium catalyst, higher temperatures) compared to its bromo-counterpart.
The key advantage of this compound lies in its potential for selective mono- or di-functionalization. By carefully controlling the reaction conditions and stoichiometry of the boronic acid, chemists can achieve either selective coupling at one of the chloro-positions or a double coupling to introduce two different aryl groups, a feature not available with mono-halogenated analogues.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Thiophenesulfonamide
The following is a representative protocol for the Suzuki-Miyaura coupling of a halogenated thiophenesulfonamide, based on procedures reported for similar substrates.[1]
Materials:
-
Halogenated thiophenesulfonamide (e.g., 5-Bromothiophene-2-sulfonamide) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the halogenated thiophenesulfonamide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask. The solvent mixture should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-thiophenesulfonamide.
Impact on Biological Activity: Anticancer and Carbonic Anhydrase Inhibition
The substitution pattern of the thiophenesulfonamide core significantly influences the biological activity of the resulting compounds. Derivatives of these building blocks have shown promise as both anticancer agents and inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors.
Table 2: Biological Activity of Thiophenesulfonamide Derivatives
| Compound Class | Biological Target/Assay | Measurement | Value | Reference |
| Substituted Sulfonamides | Human breast cancer cell line (MDA-MB-468) | IC₅₀ | < 30 µM | [2](--INVALID-LINK--) |
| Substituted Sulfonamides | Human breast cancer cell line (MCF-7) | IC₅₀ | < 128 µM | [2](--INVALID-LINK--) |
| Thioether Sulfonamide Derivatives | Human Carbonic Anhydrase II (hCA II) | Kᵢ | Subnanomolar | [3](--INVALID-LINK--) |
| Thioether Sulfonamide Derivatives | Human Carbonic Anhydrase IX (hCA IX) | Kᵢ | Subnanomolar | [3](--INVALID-LINK--) |
| Ureido-substituted benzenesulfonamides | Human Carbonic Anhydrase IX (hCA IX) | Kᵢ | 7 nM (for U-CH₃) | [4](--INVALID-LINK--) |
The data indicates that thiophenesulfonamide derivatives can exhibit potent biological activity. The ability to introduce diverse substituents through reactions like the Suzuki-Miyaura coupling is crucial for optimizing this activity. The unique substitution pattern of this compound provides a scaffold that can be readily elaborated to explore structure-activity relationships (SAR) for these important therapeutic targets.
The inhibition of carbonic anhydrase IX (CA IX), a transmembrane enzyme that is highly overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, is a particularly promising anticancer strategy.
Conclusion
This compound presents several key advantages over similar building blocks in organic synthesis. While its chloro-substituents may require more tailored catalytic systems for cross-coupling reactions compared to bromo-analogues, the potential for selective mono- or di-functionalization opens up avenues for the creation of complex and diverse molecular libraries. The resulting diaryl-thiophenesulfonamides are valuable scaffolds in medicinal chemistry, with demonstrated potential as potent anticancer agents and carbonic anhydrase inhibitors. The strategic use of this compound can therefore provide a significant advantage in the discovery and development of novel therapeutics.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties and X-ray investigations for their inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Analysis of 2,5-Dichlorothiophene-3-sulfonamide and Other Thiophene Analogs
For researchers, scientists, and drug development professionals, the quest for novel and potent anticancer agents is a continuous endeavor. Thiophene scaffolds have emerged as a promising class of heterocyclic compounds, with derivatives exhibiting a wide range of biological activities, including significant anticancer properties. This guide provides a comprehensive comparison of the anticancer potency of 2,5-Dichlorothiophene-3-sulfonamide with other notable thiophene compounds, supported by experimental data and detailed methodologies.
This analysis delves into the cytotoxic effects of these compounds against various cancer cell lines, shedding light on their potential as therapeutic candidates. The information presented herein is intended to facilitate further research and development in the field of oncology.
Comparative Anticancer Potency of Thiophene Compounds
The anticancer efficacy of thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. A lower value indicates greater potency. The following table summarizes the reported cytotoxic activities of this compound and other selected thiophene compounds against a panel of human cancer cell lines.
| Compound Name/Reference | Cancer Cell Line | IC50/GI50 (µM) |
| This compound | HeLa (Cervical Cancer) | 7.2 ± 1.12[1] |
| MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13[1] | |
| MCF-7 (Breast Cancer) | 7.13 ± 0.13[1] | |
| Thiophene-based Oxadiazole Derivative (11b) | MCF-7 (Breast Cancer) | 6.55[2] |
| HCT116 (Colon Cancer) | 8.20[2] | |
| Thiophene Carboxamide Derivative (2b) | Hep3B (Liver Cancer) | 5.46[3] |
| Thiophene Carboxamide Derivative (2d) | Hep3B (Liver Cancer) | 8.85[3] |
| Thiophene Carboxamide Derivative (2e) | Hep3B (Liver Cancer) | 12.58[3] |
| Thieno[2,3-d]pyrimidine Derivative (Compound 5) | MCF-7 (Breast Cancer) | 7.301 ± 4.5[4] |
| HepG-2 (Liver Cancer) | 5.3 ± 1.6[4] | |
| Thieno[2,3-d]pyrimidine Derivative (Compound 8) | MCF-7 (Breast Cancer) | 4.132 ± 0.5[4] |
| HepG-2 (Liver Cancer) | 3.3 ± 0.90[4] | |
| Thiophene Carboxylate (F8) | CCRF-CEM (Leukemia) | 0.805 - 3.05[5][6] |
| Benzo[b]thiophenesulphonamide 1,1-dioxide Derivative (15) | HT-29 (Colon Cancer) | 0.001 - 0.009[7] |
| CCRF-CEM (Leukemia) | 0.001 - 0.009[7] | |
| K-562 (Leukemia) | 0.001 - 0.009[7] | |
| MEL-AC (Melanoma) | 0.001 - 0.009[7] |
Experimental Protocols
The determination of the cytotoxic activity of the thiophene compounds listed above is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
-
Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during their exponential growth phase.
-
A cell suspension is prepared, and the cell density is adjusted to a predetermined concentration (e.g., 5 x 10⁴ cells/mL).
-
100 µL of the cell suspension is seeded into each well of a 96-well plate.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as DMSO.
-
Serial dilutions of the compound are prepared in the complete cell culture medium to achieve a range of desired concentrations.
-
The culture medium from the wells is removed, and 100 µL of the medium containing the different concentrations of the test compound is added to the respective wells.
-
Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
-
The plate is incubated for a specified period, typically 48 or 72 hours.
3. MTT Addition and Formazan Solubilization:
-
Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.[8][9][10][11][12]
-
The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[8][9][10][11][12]
-
After incubation with MTT, the medium is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO or an acidic isopropanol solution, is added to each well to dissolve the formazan crystals.[8][9][10][11][12]
-
The plate is then gently shaken on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.
4. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength between 550 and 600 nm.[10]
-
The percentage of cell viability is calculated for each concentration relative to the untreated control cells.
-
The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing the Mechanisms of Action
Thiophene derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways, such as those mediated by tyrosine kinases.[3][6] The following diagrams, generated using the DOT language, illustrate these fundamental processes and a typical experimental workflow.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of 2,5-Dichlorothiophene-3-sulfonamide and Its Analogs: A Spectroscopic and Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic and crystallographic properties of 2,5-Dichlorothiophene-3-sulfonamide and its structurally related analogs. The objective is to offer a comprehensive resource for researchers engaged in the study and development of thiophene-based sulfonamides, a class of compounds with significant potential in medicinal chemistry.[1] The data presented herein has been compiled from various scientific sources to facilitate a deeper understanding of the structure-property relationships within this chemical family.
Introduction to Thiophene Sulfonamides
Thiophene sulfonamides are a class of heterocyclic compounds that have garnered considerable interest in the field of medicinal chemistry due to their diverse biological activities. The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, serves as a versatile scaffold in drug design. When functionalized with a sulfonamide group (-SO₂NH₂), these molecules can exhibit a range of pharmacological properties, including antimicrobial, anticancer, and carbonic anhydrase inhibitory activities. The nature and position of substituents on the thiophene ring can significantly influence the physicochemical and biological characteristics of these compounds. This guide focuses on this compound and compares it with its key analogs to elucidate the impact of substituent placement on their spectroscopic and structural features.
Molecular Structures
The compounds under comparison in this guide are:
-
Target Compound: this compound
-
Analog 1: 2,3-Dichlorothiophene-5-sulfonamide
-
Analog 2: Thiophene-2-sulfonamide
-
Analog 3: 5-Chloro-thiophene-2-sulfonamide
Below is a visual representation of their chemical structures.
References
Safety Operating Guide
Proper Disposal of 2,5-Dichlorothiophene-3-sulfonamide: A Step-by-Step Guide
The proper disposal of 2,5-Dichlorothiophene-3-sulfonamide is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety protocols.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation or burns.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and dust, preventing eye irritation or burns.[1][2][3] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact and absorption.[1] |
| Body Protection | Laboratory coat and additional protective clothing as needed | Minimizes skin exposure to spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Avoids inhalation of harmful dust or vapors.[1][3] |
Step-by-Step Disposal Protocol
Disposal of this compound must comply with local, regional, and national regulations for hazardous waste.[2][3] Do not discharge into drains or the environment.[1][4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and weighing papers, in a designated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Labware: Decontaminate glassware and other labware that has come into contact with the chemical. If decontamination is not feasible, dispose of the labware as hazardous waste.
-
Spill Management: In case of a spill, carefully sweep or vacuum the solid material into a suitable, closed container for disposal.[1][4] Avoid generating dust.
2. Waste Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
-
The primary recommended method for the disposal of chlorinated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for 2,5-Dichlorothiophene-3-sulfonamide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2,5-Dichlorothiophene-3-sulfonamide. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Immediate Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if inhaled, swallowed, or absorbed through the skin, and it can cause irritation to the eyes, skin, and respiratory tract.[1] Immediate measures should be taken to avoid all personal contact, including the inhalation of any dust, vapor, mist, or gas.[1][2]
Key Hazards:
-
Inhalation: Harmful and may cause respiratory tract irritation.[1]
-
Skin Contact: Harmful and can cause skin irritation.[1]
-
Eye Contact: Causes eye irritation.[1]
-
Ingestion: Harmful if swallowed and may cause irritation of the digestive tract.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the final and most critical barrier against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred.[3] Always inspect gloves for damage before use and change them regularly (every 30-60 minutes) or immediately if contact with the chemical is known or suspected.[4] |
| Body | Protective clothing/Gown | Wear a long-sleeved, disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene.[3] Standard cloth lab coats are not sufficient.[3] |
| Eyes/Face | Safety goggles and face shield | Use safety goggles for eye protection.[4] A face shield should be worn in conjunction with goggles to provide full facial protection against splashes.[4][5][6] |
| Respiratory | N95 or higher respirator | A NIOSH-approved respirator, such as an N95, is necessary when handling the powder form of the chemical to prevent inhalation of dust particles.[5][7] Surgical masks do not offer adequate protection.[4][7] |
| Feet | Closed-toe shoes and shoe covers | Wear closed-toe shoes. Disposable shoe covers should be used to prevent the tracking of contaminants outside the work area.[3][4] |
Engineering Controls and Work Practices
Proper engineering controls and diligent work practices are fundamental to minimizing exposure.
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended to keep airborne concentrations low.[1][8]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[9]
Operational Workflow for Safe Handling
The following diagram illustrates the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures immediately:
| Exposure Type | First Aid Procedure |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Prevent the chemical from entering the environment.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1] |
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1]
-
Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations.[8] Do not allow the chemical to enter drains or the environment.[1] Waste is considered hazardous and must be handled by an approved waste disposal plant.[8]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. m.youtube.com [m.youtube.com]
- 7. gerpac.eu [gerpac.eu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
